molecular formula C11H17NO3 B2787015 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid CAS No. 1248227-28-2

3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid

Número de catálogo: B2787015
Número CAS: 1248227-28-2
Peso molecular: 211.261
Clave InChI: ORJDTMQBRRAQIR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid (CAS 1248227-28-2) is a synthetic organic compound featuring a piperidine core functionalized with an acrylic acid moiety and a propanoic acid chain. With the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol, this compound serves as a versatile building block in medicinal chemistry and drug discovery . The structure combines a piperidine ring, a common feature in pharmaceuticals, with a reactive acryloyl group and a carboxylic acid functionality . The acryloyl group enables participation in various reactions, including Michael additions or polymerizations, while the carboxylic acid allows for further derivatization into esters, amides, or other derivatives . This makes the compound a valuable scaffold for constructing more complex molecules, particularly for developing novel therapeutics. The piperidine core contributes conformational rigidity, which can enhance binding affinity to biological targets . As a key intermediate, it is used in pharmaceutical research for the synthesis of potential bioactive compounds. This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-10(13)12-7-5-9(6-8-12)3-4-11(14)15/h2,9H,1,3-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJDTMQBRRAQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive In Vitro Stability Profiling of 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) requires a rigorous balance between target-specific reactivity and systemic stability. 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid is a highly versatile covalent building block, featuring an acrylamide warhead (prop-2-enoyl) for irreversible target engagement and a propanoic acid moiety for electrostatic anchoring. Because covalent modalities bypass traditional equilibrium thermodynamics in favor of reaction kinetics, standard ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is insufficient. This whitepaper outlines the causality-driven methodologies required to map the in vitro stability profile of this compound, ensuring that off-target haptenization and rapid extrahepatic clearance are mitigated before advancing to in vivo models.

Structural Liability Analysis & Mechanistic Pathways

To construct a predictive stability profile, we must first deconstruct the molecule into its functional domains. Each structural element of 3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid presents a distinct metabolic and chemical liability:

  • The Acrylamide Warhead (1-Prop-2-enoyl): This α,β -unsaturated amide acts as a Michael acceptor. While relatively stable to aqueous hydrolysis, its primary liability is its intrinsic electrophilicity. It is highly susceptible to nucleophilic attack by endogenous thiols, primarily glutathione (GSH), which is present in millimolar concentrations intracellularly[1].

  • The Piperidine Core: A saturated heterocyclic ring that is a classic substrate for Cytochrome P450 (CYP)-mediated oxidation. The most probable biotransformation is α -carbon hydroxylation, which can lead to subsequent ring-opening or N-dealkylation (though the acylated nitrogen provides some steric and electronic shielding).

  • The Propanoic Acid Moiety: Carboxylic acids are primary targets for Phase II metabolism. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can convert the propanoic acid into an acyl glucuronide. Acyl glucuronides can be chemically unstable and potentially reactive, adding a secondary layer of covalent binding risk.

MetabolicPathways Parent 3-(1-Prop-2-enoylpiperidin-4-yl) propanoic acid GSH GSH Adduct (Michael Addition) Parent->GSH Glutathione (Non-enzymatic / GST) Epoxide Epoxide Metabolite (CYP450 Oxidation) Parent->Epoxide CYP3A4 (Acrylamide double bond) Glucuronide Acyl Glucuronide (UGT Conjugation) Parent->Glucuronide UGTs (Propanoic acid) Hydrolysis Piperidine Ring Oxidation Parent->Hydrolysis CYP450 (Piperidine core)

Fig 1. Primary in vitro metabolic and degradation pathways of the compound.

Intrinsic Electrophilicity: Glutathione (GSH) Trapping Kinetics

Causality: The success of a TCI relies on the concept of "kinetic selectivity." The warhead must be unreactive enough to survive systemic circulation but reactive enough to form a covalent bond once oriented by the target protein's binding pocket. If the acrylamide is too electrophilic, it will be rapidly scavenged by GSH or bind indiscriminately to off-target proteins (e.g., Human Serum Albumin Cys34), leading to rapid clearance and idiosyncratic toxicity[1]. We quantify this using a pseudo-first-order GSH trapping assay.

Self-Validating Protocol: LC-MS/MS GSH Reactivity Assay

This system is self-validating because it utilizes an internal standard (IS) to correct for matrix effects, a highly reactive positive control (e.g., unsubstituted acrylamide) to confirm assay sensitivity, and a non-reactive negative control (e.g., the saturated propionamide analog) to rule out non-covalent signal suppression.

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Prepare a 5 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4) to mimic physiological intracellular conditions.

  • Reaction Initiation: Spike the compound into the GSH buffer to achieve a final concentration of 10 µM (Compound) and 1 mM (GSH). The 100-fold excess of GSH ensures pseudo-first-order kinetics.

  • Time-Course Incubation: Incubate the mixture at 37°C. Aliquot 50 µL samples at t= 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold Acetonitrile containing 100 ng/mL of an analytical Internal Standard (IS).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the disappearance of the parent mass ( [M+H]+ ).

  • Data Processing: Plot the natural log of the remaining parent compound area ratio against time. The slope yields the observed rate constant ( kobs​ ), from which the half-life is calculated ( t1/2​=0.693/kobs​ ).

GSHWorkflow Prep Prepare 1 mM GSH + 10 µM Compound Incubate Incubate at 37°C (PBS pH 7.4) Prep->Incubate Quench Time-point Quenching (Acetonitrile + IS) Incubate->Quench LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS Kinetics Calculate Half-life (k_GSH) LCMS->Kinetics

Fig 2. Step-by-step workflow for the LC-MS/MS based Glutathione (GSH) reactivity assay.

Table 1: Representative GSH Reactivity Metrics

Data summarizes typical acceptable thresholds for acrylamide-based covalent building blocks.

Compound Class / Control kobs​ (min −1 )GSH t1/2​ (min)Reactivity Classification
Unsubstituted Acrylamide (Positive Control)> 0.1< 7Highly Reactive (Toxicity Risk)
3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid 0.005 - 0.015 45 - 140 Moderately Tuned (Ideal for TCIs)
Saturated Propionamide (Negative Control)< 0.0001> 1440Non-Reactive

Metabolic Clearance: Hepatic vs. Extrahepatic Extrapolation

Causality: For traditional reversible drugs, clearance is accurately predicted using Human Liver Microsomes (HLM) or hepatocytes. However, covalent inhibitors containing Michael acceptors frequently exhibit massive in vivo clearance underprediction if only hepatic pathways are assessed. This discrepancy occurs because whole blood—specifically erythrocytes—contains high concentrations of GSH and Glutathione S-Transferases (GSTs), representing a massive extrahepatic clearance sink[2]. Therefore, a dual-matrix approach is mandatory[3].

Self-Validating Protocol: Whole Blood Stability Assay

Standard plasma stability assays are insufficient for acrylamides because plasma lacks intracellular GSTs. This protocol utilizes fresh whole blood to capture the true extrahepatic clearance rate.

  • Spiking: Pre-warm fresh, heparinized human whole blood to 37°C. Spike the compound to a final concentration of 1 µM. (Include Verapamil as a positive control for enzymatic degradation).

  • Sampling: At t= 0, 15, 30, 60, and 120 minutes, transfer 50 µL of the blood mixture into a 96-well plate.

  • Lysis & Extraction (Critical Step): Add 50 µL of LC-MS grade water and subject the plate to one rapid freeze-thaw cycle to lyse the erythrocytes. This ensures that compound partitioned inside the cells is released.

  • Precipitation: Add 300 µL of cold Acetonitrile containing the IS. Vortex vigorously for 5 minutes, centrifuge, and analyze the supernatant via LC-MS/MS.

Table 2: Integrated In Vitro Stability Profile

Quantitative summary of clearance mechanisms across different biological matrices.

Assay MatrixPrimary Clearance MechanismTarget t1/2​ for Lead Advancement
Human Liver Microsomes (HLM) CYP450 Oxidation (Piperidine core)> 45 minutes
Human Hepatocytes CYP450 + UGT Conjugation (Propanoic acid)> 60 minutes
Human Plasma Esterase/Amidase Hydrolysis> 120 minutes
Human Whole Blood GST-mediated GSH conjugation> 60 minutes

Conclusion and Advancement Criteria

Profiling the in vitro stability of 3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid requires a paradigm shift away from traditional reversible-drug ADME workflows. By utilizing pseudo-first-order GSH kinetic assays, we can quantify the intrinsic electrophilicity of the acrylamide warhead, ensuring it is sufficiently "tunable" to avoid indiscriminate haptenization. Furthermore, because extrahepatic GST-mediated clearance is a dominant pathway for Michael acceptors, whole blood stability assays must supersede standard plasma assays to prevent severe in vivo clearance underpredictions. Compounds exhibiting a GSH t1/2​>45 minutes and Whole Blood t1/2​>60 minutes demonstrate an optimal kinetic profile, validating their advancement into cellular target-engagement and in vivo pharmacokinetic models.

References

  • Moghaddam, M. F., Tang, Y., O'Brien, Z., Richardson, S. J., Bacolod, M., Chaturvedi, P., & Apuy, J. (2014). A Proposed Screening Paradigm for Discovery of Covalent Inhibitor Drugs. Drug Metabolism Letters, 8(1), 19-30.[Link][3]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673-5724.[Link][1]

  • Leung, L., Yang, X., Strelevitz, T. J., Montgomery, J., Brown, M. F., Zientek, M. A., Banfield, C., Gilbert, A. M., Thorarensen, A., & Dowty, M. E. (2017). Clearance Prediction of Targeted Covalent Inhibitors by In Vitro-In Vivo Extrapolation of Hepatic and Extrahepatic Clearance Mechanisms. Drug Metabolism and Disposition, 45(1), 1-7.[Link][2]

Sources

Pharmacokinetics and Bioavailability of 3-(1-Acryloylpiperidin-4-yl)propanoic Acid: A Technical Guide to Covalent Warhead Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs), the design of the electrophilic warhead and its linker is the primary determinant of safety, efficacy, and pharmacokinetics (PK). 3-(1-Acryloylpiperidin-4-yl)propanoic acid (CAS 1248227-28-2) is a highly specialized chemical building block that isolates the classic N-acryloyl-piperidine warhead—famously utilized in the blockbuster BTK inhibitor Zanubrutinib—and couples it to a terminal propanoic acid linker.

Because this compound is typically utilized as a synthetic intermediate or a fragment-based drug discovery (FBDD) model rather than a standalone oral therapeutic, its isolated PK profile offers a pristine window into the intrinsic behavior of acrylamide warheads. This whitepaper provides an in-depth mechanistic analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound, detailing how its dual nature (an electrophilic Michael acceptor and an ionizable carboxylic acid) dictates its bioavailability and systemic clearance .

Structural Determinants of Pharmacokinetics

To understand the PK of 3-(1-acryloylpiperidin-4-yl)propanoic acid, we must deconstruct its two primary functional domains:

  • The N-Acryloyl Piperidine Motif (The Warhead): The acryloyl group functions as a soft electrophile (Michael acceptor). In vivo, its PK is heavily influenced by its reactivity with biological thiols. While designed to target non-catalytic cysteines on target kinases, it faces massive off-target sinks, primarily Glutathione (GSH) in the liver and Cys34 of Human Serum Albumin (HSA) in plasma. The piperidine ring also serves as a primary site for CYP450-mediated oxidation .

  • The Propanoic Acid Linker (The Solubilizer): With a predicted pKa of ~4.5, the carboxylic acid is >99.9% deprotonated at physiological pH (7.4). While this imparts excellent aqueous solubility, the resulting negative charge severely restricts passive transcellular diffusion across lipophilic cell membranes, effectively bottlenecking oral bioavailability.

Table 1: Physicochemical and Predicted PK Parameters
ParameterValueCausality / Structural Driver
Molecular Weight 211.26 g/mol Highly favorable for FBDD (Rule of 3 compliant).
pKa (Acid) ~4.5Deprotonation at pH 7.4 creates a polar carboxylate anion.
LogD (pH 7.4) < 0 (Hydrophilic)Driven by ionization; prevents passive membrane crossing.
GSH Half-life ( t1/2​ ) 40 - 180 minModerate electrophilicity of the N-acryloyl piperidine .
Caco-2 Papp​ < 1×10−6 cm/sPoor passive permeability; requires esterification for oral delivery.

ADME Profiling

Absorption and Bioavailability

The oral bioavailability of the free acid form of 3-(1-acryloylpiperidin-4-yl)propanoic acid is inherently low. Because the gastrointestinal tract (pH 6-7 in the intestines) fully ionizes the propanoic acid moiety, the molecule cannot efficiently utilize passive transcellular diffusion to enter the portal vein. In drug development, this moiety is almost always masked (e.g., via amide coupling to a target-binding scaffold) to restore permeability.

Distribution

Once in systemic circulation, the compound exhibits complex distribution kinetics. The N-acryloyl group is susceptible to covalent adduction with the free thiol of Cys34 on Human Serum Albumin (HSA). This irreversible binding acts as a "plasma sink," significantly increasing plasma protein binding (PPB) and restricting the free fraction ( fu​ ) available to partition into tissues.

Metabolism and Clearance

The metabolic fate of this compound is driven by two distinct, competing pathways:

  • Phase II Conjugation (GSH): The electron-deficient double bond of the acryloyl group undergoes rapid Michael addition with the thiolate anion of glutathione, mediated both non-enzymatically and by Glutathione S-Transferases (GSTs). This is the primary driver of its intrinsic clearance ( CLint​ ) .

  • Phase I Oxidation (CYP3A4): Similar to the metabolism of Zanubrutinib, the piperidine ring is highly susceptible to CYP3A4-mediated oxidation, leading to ring-opening or hydroxylation events .

MetabolicPathway Compound 3-(1-Acryloylpiperidin-4-yl) propanoic acid GSH Glutathione (GSH) Conjugation (Liver/Plasma) Compound->GSH Michael Addition CYP CYP3A4 Oxidation (Piperidine Ring) Compound->CYP Enzymatic Oxidation Target Target Protein Cysteine (Target Engagement) Compound->Target Covalent Binding Albumin Albumin Cys34 Adduction (Plasma Protein Binding) Compound->Albumin Off-target Sink

Metabolic fate and covalent binding pathways of the N-acryloyl piperidine motif.

Experimental Methodologies for PK Assessment

To accurately profile the PK limitations and warhead reactivity of this compound, robust in vitro assays are required. The protocols below are designed as self-validating systems, incorporating specific quenching steps to prevent artifactual degradation.

Protocol 1: Glutathione (GSH) Reactivity & Half-Life Assay

Causality: The thiolate anion ( RS− ) is the active nucleophile. We utilize pH 7.4 phosphate buffer to mimic physiological blood conditions, ensuring the correct protonation state of GSH.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of 3-(1-acryloylpiperidin-4-yl)propanoic acid in LC-MS grade DMSO. Prepare a 50 mM stock of reduced GSH in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, mix the compound (final concentration 10 µM) with GSH (final concentration 5 mM) in the pH 7.4 buffer. Maintain at 37°C with gentle shaking.

  • Time-Course Sampling: At t=0,15,30,60,120,and 240 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Note: The organic solvent precipitates proteins (if using microsomes) and drastically lowers the dielectric constant, halting the Michael addition.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet any precipitates.

  • LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM). Track the depletion of the parent mass ( m/z 212.1 [M+H]+ ) and the appearance of the GSH adduct.

  • Data Modeling: Plot the natural log of the remaining parent compound versus time to calculate the pseudo-first-order rate constant ( k ) and the half-life ( t1/2​=0.693/k ).

Protocol 2: Caco-2 Permeability Assay

Causality: Because the compound is an acid, its permeability is highly pH-dependent. We measure both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport to assess passive diffusion and potential efflux transporter liability.

Step-by-Step Workflow:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 , ensuring tight junction integrity.

  • Dosing: Dilute the compound to 10 µM in HBSS buffer (pH 7.4). Apply to the Apical chamber for A-B assessment, or the Basolateral chamber for B-A assessment.

  • Incubation: Incubate at 37°C in a 5% CO2​ incubator for 2 hours.

  • Sampling & Quenching: Collect samples from the receiver chamber at 120 minutes. Quench with an equal volume of cold Acetonitrile containing an internal standard.

  • Analysis: Quantify the transported compound via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where A is the surface area of the insert.

PKWorkflow Step1 Compound Incubation (GSH / Caco-2) Step2 Quenching & Extraction (Acetonitrile) Step1->Step2 Step3 LC-MS/MS Analysis (MRM Mode) Step2->Step3 Step4 Kinetic Modeling (t1/2, Papp) Step3->Step4

Standardized in vitro workflow for evaluating covalent fragment pharmacokinetics.

Conclusion

3-(1-Acryloylpiperidin-4-yl)propanoic acid represents a classic archetype of modern covalent drug design. While its intrinsic pharmacokinetics—characterized by poor passive permeability and rapid GSH-mediated clearance—make it unsuitable as a standalone oral drug, these exact properties make it an invaluable building block. By understanding its isolated ADME profile, drug development professionals can rationally design linker attachments and steric shields to tune the reactivity and bioavailability of next-generation targeted covalent inhibitors.

References

  • Title: In vitro investigations into the roles of CYP450 enzymes and drug transporters in the drug interactions of zanubrutinib, a covalent Bruton's tyrosine kinase inhibitor. Source: Cancer Chemotherapy and Pharmacology (via PMC). URL:[Link]

  • Title: Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution. Source: Journal of Medicinal Chemistry. URL:[Link]

  • Title: Macrocyclic Rearrangement Ion Fragmentation of Glutathione Conjugates of Cyclobutane-Containing Covalent BTK Inhibitors. Source: Journal of the American Society for Mass Spectrometry. URL:[Link]

An In-depth Technical Guide to the Role of 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic Acid in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Covalent drug discovery is undergoing a significant renaissance, driven by the pursuit of enhanced potency, selectivity, and duration of action.[1][2] Targeted Covalent Inhibitors (TCIs) offer a compelling strategy to address challenging drug targets, including those previously deemed "undruggable."[3] This guide focuses on the multifaceted role of a specific chemical entity, 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid , in the landscape of covalent drug discovery. While this molecule is not extensively documented in public literature, its constituent parts—an acrylamide "warhead," a piperidine scaffold, and a propanoic acid tail—are archetypal features in modern covalent drug design. We will dissect the potential of this molecule, from its fundamental reactivity to its advanced applications in targeted protein degradation, providing a technical roadmap for its synthesis, characterization, and deployment in a research setting.

Introduction: The Resurgence of Covalent Inhibition

For many years, the development of covalent drugs was approached with caution due to concerns about off-target effects and immunogenicity.[3] However, a deeper understanding of protein biochemistry and the ability to fine-tune the reactivity of electrophilic warheads have led to a new generation of highly selective and effective covalent therapies.[1][2] Unlike reversible inhibitors that rely on maintaining equilibrium-driven binding, covalent inhibitors form a stable bond with their target protein, often leading to a prolonged pharmacodynamic effect that is decoupled from the drug's pharmacokinetic profile.[2]

The design of a modern TCI involves two key components: a recognition element that directs the molecule to the desired protein target and a reactive electrophilic "warhead" that forms a covalent bond with a nucleophilic amino acid residue, most commonly cysteine.[1][2]

Dissecting 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic Acid: A Molecule of Untapped Potential

The molecule at the heart of this guide, 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid (CAS 1248227-28-2), is a prime candidate for exploration in covalent drug discovery due to its judicious combination of functional groups.

ComponentChemical MoietyPutative Role in Covalent Drug Discovery
Warhead Prop-2-enoyl (Acrylamide)Michael acceptor for covalent reaction with nucleophilic residues (e.g., cysteine).
Scaffold PiperidineA common linker element in drug design, providing structural rigidity and vectors for substituent placement.[4][5]
Tail/Linker Propanoic AcidCan enhance solubility, serve as a binding motif, or act as an attachment point for further chemical modification (e.g., in PROTACs).[6][7]
The Acrylamide Warhead: A Tunable Electrophile

The α,β-unsaturated amide system of the acryloyl group is a well-established and widely used warhead in covalent drug design. It acts as a Michael acceptor, reacting with soft nucleophiles like the thiol group of a cysteine residue. This reaction is a key feature in several FDA-approved drugs. The reactivity of the acrylamide can be modulated by the electronic properties of the rest of the molecule, allowing for a balance between target engagement and off-target reactivity.

The Piperidine Scaffold: A Versatile Linker

The piperidine ring provides a semi-rigid scaffold that can orient the acrylamide warhead and the propanoic acid tail in a defined three-dimensional space.[4][5] This is crucial for achieving high-affinity binding to the target protein's active or allosteric site. The conformational properties of the piperidine ring can influence the overall shape of the molecule and its ability to fit into a binding pocket.

The Propanoic Acid Moiety: A Gateway to Advanced Applications

The terminal carboxylic acid of the propanoic acid group offers several strategic advantages.[6][7] It can:

  • Enhance Solubility: The polar carboxylate group can improve the aqueous solubility of the molecule, a critical property for drug candidates.

  • Engage in Binding: The carboxylate can form hydrogen bonds or ionic interactions with corresponding residues (e.g., lysine, arginine) in a protein's binding site, thereby increasing affinity and selectivity.

  • Serve as a Chemical Handle: This functional group is an ideal attachment point for further chemical elaboration. This is particularly relevant for the construction of more complex molecules like Proteolysis Targeting Chimeras (PROTACs).

Mechanism of Action: Covalent Target Engagement

The primary mechanism of action for 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid as a covalent inhibitor is through the formation of a covalent bond with a nucleophilic amino acid residue on its target protein.

G cluster_0 Initial Non-covalent Binding cluster_1 Covalent Bond Formation Inhibitor 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid Target_Protein Target Protein (with Cysteine) Inhibitor->Target_Protein Reversible binding Covalent_Complex Covalent Inhibitor-Protein Adduct Target_Protein->Covalent_Complex Michael Addition G Start 3-(piperidin-4-yl)propanoic acid Product 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid Start->Product Acylation Reagent Acryloyl chloride (or other activated acrylic acid) Reagent->Product Base Base (e.g., Triethylamine) Base->Product Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Product

Caption: Synthetic workflow for the target molecule.

Step-by-Step Protocol:

  • Dissolve 3-(piperidin-4-yl)propanoic acid in a suitable aprotic solvent such as dichloromethane.

  • Add a non-nucleophilic base, for example, triethylamine, to the solution to act as an acid scavenger.

  • Cool the reaction mixture in an ice bath.

  • Slowly add acryloyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by an appropriate method such as thin-layer chromatography or liquid chromatography-mass spectrometry.

  • Upon completion, quench the reaction with water and perform an aqueous workup.

  • Purify the crude product using column chromatography or recrystallization to yield the desired 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid.

Assessment of Covalent Reactivity

The intrinsic reactivity of the acrylamide warhead can be assessed using a model nucleophile like glutathione (GSH) and monitored by techniques such as HPLC or NMR spectroscopy.

Protocol for GSH Reactivity Assay:

  • Prepare stock solutions of the test compound and GSH in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubate the test compound with an excess of GSH at a constant temperature (e.g., 37 °C).

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding an acid).

  • Analyze the samples by LC-MS to monitor the disappearance of the parent compound and the formation of the GSH adduct.

  • Calculate the second-order rate constant (k) for the reaction, which provides a quantitative measure of the compound's reactivity.

Target Identification and Validation

Identifying the protein targets of a novel covalent ligand is a critical step. Chemoproteomic approaches, such as Activity-Based Protein Profiling (ABPP), are powerful tools for this purpose.

G Start Synthesize alkyne-tagged probe of 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid Incubate Incubate probe with cell lysate or live cells Start->Incubate Click Perform CuAAC 'click' reaction with azide-reporter tag (e.g., biotin-azide) Incubate->Click Enrich Enrich biotin-tagged proteins using streptavidin beads Click->Enrich Digest On-bead tryptic digest Enrich->Digest Analyze LC-MS/MS analysis of peptides Digest->Analyze Identify Identify and quantify target proteins Analyze->Identify

Caption: Chemoproteomic workflow for target identification.

Step-by-Step ABPP Protocol:

  • Synthesize an alkyne-functionalized version of 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid to serve as a probe.

  • Treat a cell lysate or intact cells with the alkyne probe.

  • Lyse the cells (if treated intact) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag (e.g., biotin-azide) to the probe-labeled proteins.

  • Enrich the biotinylated proteins using streptavidin-coated beads.

  • Perform an on-bead tryptic digestion to release the peptides.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use bioinformatics software to identify the proteins that were covalently modified by the probe.

Cellular Assays for Functional Characterization

Once a target is identified, cell-based assays are necessary to determine the functional consequences of covalent modification. The specific assay will depend on the nature of the identified target. For example, if the target is a kinase, a Western blot analysis for downstream substrate phosphorylation would be appropriate.

Advanced Applications: Targeted Protein Degradation

The structure of 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid makes it an excellent starting point for the development of more complex therapeutic modalities, such as PROTACs.

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein.

The propanoic acid moiety of our lead molecule provides a convenient attachment point for a linker and an E3 ligase ligand (e.g., derivatives of thalidomide or VHL ligands).

G cluster_0 PROTAC Assembly cluster_1 PROTAC Action Warhead 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid Linker Chemical Linker Warhead->Linker Amide bond formation E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Coupling PROTAC Assembled PROTAC Target_Protein Target Protein PROTAC->Target_Protein E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: From covalent warhead to targeted protein degrader.

Conclusion

While 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid may not yet have a defined role in the annals of drug discovery, its structure embodies the key principles of modern covalent inhibitor design. The combination of a reactive acrylamide warhead, a versatile piperidine scaffold, and a functional propanoic acid tail makes it a highly attractive starting point for the development of novel covalent probes and therapeutics. This guide provides a comprehensive framework for researchers and drug development professionals to unlock the potential of this and similar molecules, from initial synthesis and characterization to advanced applications in targeted protein degradation. The principles and protocols outlined herein are broadly applicable and can serve as a valuable resource for any research program focused on covalent drug discovery.

References

Sources

Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of 3-(1-Acryloylpiperidin-4-yl)propanoic Acid in Targeted Covalent Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid (commonly referred to as 3-(1-acryloylpiperidin-4-yl)propanoic acid) is a highly specialized bifunctional chemical intermediate. It is predominantly utilized in the pharmaceutical industry for the synthesis of Targeted Covalent Inhibitors (TCIs) and PROTACs[1].

The molecule is characterized by two distinct reactive moieties:

  • A Propanoic Acid Linker: A carboxylic acid group at the 4-position of the piperidine ring, designed for standard amide coupling to target-binding scaffolds.

  • An Acryloyl Warhead: An α,β -unsaturated carbonyl (acrylamide) at the 1-position (nitrogen) of the piperidine ring. This serves as a "Michael acceptor," designed to form irreversible covalent bonds with non-catalytic nucleophilic residues (predominantly cysteine) on target proteins[2].

While the acrylamide warhead is the driver of pharmacological efficacy in TCIs, it is also the primary source of the compound's chemical instability and toxicological hazards. This whitepaper outlines the mechanistic causality behind these hazards and provides field-proven, self-validating protocols for safe handling.

Physicochemical Properties & Hazard Data

To safely handle this compound, researchers must understand how its physical properties dictate its reactivity. The data below summarizes the critical parameters required for risk assessment and synthetic planning.

Property / ParameterValueMechanistic Implication
IUPAC Name 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acidIdentifies the core piperidine, the acryloyl warhead, and the acid linker.
Molecular Formula C11H17NO3Essential for mass spectrometry validation (Expected m/z: ~212.1 [M+H]⁺).
Molecular Weight 211.26 g/mol Required for precise stoichiometric calculations during amide coupling.
Electrophilic Site β -carbon of the acryloyl groupHighly susceptible to attack by soft nucleophiles (thiols)[3].
Storage Conditions ≤ -20°C, under Argon/NitrogenThe acrylamide moiety is prone to spontaneous, exothermic radical polymerization at room temperature.
Primary Toxicological Hazard Skin Sensitizer, GSH DepletorCovalently binds to cellular proteins and depletes antioxidant reserves[4].

Mechanistic Toxicology: The Michael Acceptor Pathway

The safety profile of 3-(1-acryloylpiperidin-4-yl)propanoic acid is almost entirely dictated by the electrophilic reactivity of its acrylamide group. Unlike standard organic acids, this compound exhibits "reactive toxicity."

The β -carbon of the acrylamide is electron-deficient due to resonance with the adjacent carbonyl group. When exposed to biological systems (such as human skin or respiratory epithelium), this electrophilic center undergoes a rapid Michael addition with soft nucleophiles. The most abundant soft nucleophile in human cells is the thiol group (-SH) of glutathione (GSH) [5].

While GSH conjugation is a natural detoxification pathway, acute exposure to highly reactive Michael acceptors overwhelms this system, leading to rapid intracellular GSH depletion[6]. This depletion disrupts cellular redox homeostasis, inducing severe oxidative stress, DNA damage, and cellular apoptosis[7]. Furthermore, unquenched acrylamides will indiscriminately alkylate off-target proteins (such as the lysine or cysteine residues on human serum albumin), leading to idiosyncratic toxicity and severe allergic sensitization[2].

ToxicityPathway A Acrylamide Exposure (Skin/Inhalation) B Electrophilic β-Carbon (Michael Acceptor) A->B C Covalent Binding to Cellular Nucleophiles B->C Nucleophilic Attack D GSH Depletion (Glutathione Adduction) C->D Thiol Reactivity E Protein Alkylation (Off-Target Toxicity) C->E Lys/Cys Binding F Oxidative Stress & Cellular Apoptosis D->F E->F

Mechanistic pathway of acrylamide-induced cellular toxicity via Michael addition.

Step-by-Step Handling & Storage Protocols

Because of the dual risks of spontaneous polymerization and reactive toxicity, standard laboratory handling must be elevated. The following protocol integrates causality-driven safety measures.

Phase 1: Storage and Retrieval
  • Temperature Control: Store the compound strictly at or below -20°C. Causality: Acrylamides can undergo auto-polymerization initiated by light or ambient heat. This reaction is exothermic and can degrade the entire batch.

  • Inert Atmosphere: Purge the storage vial with Argon before sealing. Causality: Oxygen can interact with trace impurities to form peroxides, which act as radical initiators for polymerization.

  • Equilibration: Before opening the vial, allow it to warm to room temperature in a desiccator. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which can lead to hydrolysis of the compound over time.

Phase 2: PPE and Weighing
  • Double-Gloving System: Wear a standard nitrile glove as the inner layer, and a butyl rubber glove as the outer layer. Causality: While nitrile protects against dry powders, acrylamides dissolved in organic solvents (like DMF or DCM) can permeate nitrile in under 5 minutes. Butyl rubber provides superior chemical resistance to the solvent-warhead combination.

  • Fume Hood Isolation: Weigh the compound exclusively in a certified fume hood or a ventilated balance enclosure. Causality: The powder can aerosolize. Inhalation of acrylamide dust directly exposes the respiratory epithelium to Michael acceptors, causing rapid sensitization.

Emergency Response: A Self-Validating Decontamination System

Standard soap and water are insufficient for cleaning spills of reactive covalent warheads. To ensure the area is safe, the electrophilic nature of the acrylamide must be chemically neutralized (quenched) before physical cleanup. We employ a Self-Validating Thiol Quenching Protocol .

The Quenching Methodology:
  • Preparation of Quencher: Prepare a 5% (w/v) solution of L-cysteine in 0.1 M sodium bicarbonate buffer (pH 8.0). Causality: The slightly basic pH ensures the thiol group of L-cysteine is deprotonated (forming a thiolate anion), making it a highly aggressive nucleophile that will instantly attack and neutralize the acrylamide warhead via Michael addition.

  • Application: Spray the L-cysteine solution generously over the spill area. Allow it to sit for 10 minutes.

  • Self-Validation (The Ellman's Assay): How do you prove the toxic acrylamide is entirely destroyed?

    • Take a cotton swab and wipe the center of the spill area.

    • Dip the swab into a dilute solution of Ellman’s Reagent (DTNB) .

    • The Logic: DTNB reacts with free thiols to produce a bright yellow color. If the swab turns yellow, it proves that there is an excess of L-cysteine remaining on the bench. If there is excess L-cysteine, it is mathematically and chemically impossible for any reactive acrylamide to remain unquenched.

    • If the swab remains colorless, the acrylamide has consumed all the quencher. Action: Apply more L-cysteine solution until the validation test yields a yellow result.

  • Final Cleanup: Once validated, wipe the area with disposable towels and discard them in solid hazardous waste.

Synthetic Workflow Integration

When utilizing 3-(1-acryloylpiperidin-4-yl)propanoic acid in drug synthesis, the goal is to activate the carboxylic acid for amide coupling without destroying the sensitive acrylamide warhead.

Protocol for Safe Amide Coupling:

  • Solvation: Dissolve the compound in anhydrous DMF at 0°C.

  • Activation: Add HATU (1.1 eq) and a sterically hindered base like DIPEA (2.0 eq). Causality: DIPEA is used because its bulky isopropyl groups prevent it from acting as a nucleophile; a smaller amine base would undergo an unwanted aza-Michael addition with the acrylamide warhead.

  • Coupling: Introduce the target amine scaffold. Keep the reaction at 0°C to room temperature. Avoid heating above 40°C to prevent thermal polymerization of the warhead.

SyntheticWorkflow Step1 1. Material Retrieval (Argon Atmosphere, -20°C) Step2 2. Weighing & Solvation (Fume Hood, DMF/DCM) Step1->Step2 Step3 3. Carboxylic Acid Activation (HATU, DIPEA at 0°C) Step2->Step3 Step4 4. Amide Coupling (Target Scaffold Addition) Step3->Step4 Step5 5. Reaction Quenching (L-Cysteine/Bisulfite Wash) Step4->Step5 Step6 6. Waste Decontamination (Validation via DTNB Assay) Step5->Step6

Step-by-step synthetic workflow and integrated safety checkpoints for acrylamide handling.

References

  • Wondrousch, D., et al. "Local Electrophilicity Predicts the Toxicity-Relevant Reactivity of Michael Acceptors." The Journal of Physical Chemistry Letters, ACS Publications, 2010.[Link]

  • Mulliner, D., Wondrousch, D., & Schüürmann, G. "Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations." Organic & Biomolecular Chemistry, RSC Publishing, 2011.[Link]

  • Kocer, et al. "N-Acetylcysteine-Amide Protects Against Acute Acrylamide Neurotoxicity in Adult Zebrafish." MDPI, 2025.[Link]

  • Martins, C., et al. "Cytotoxicity and chromosomal aberrations induced by acrylamide in V79 cells: role of glutathione modulators." PubMed, NIH, 2009.[Link]

  • Jiang, X., et al. "Genotoxicity of acrylamide in human hepatoma G2 (HepG2) cells." PubMed, NIH, 2007.[Link]

  • Gehringer, M., et al. "Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update." Journal of Medicinal Chemistry, ACS Publications, 2024.[Link]

  • Sutanto, F., et al. "Advanced approaches of developing targeted covalent drugs." PMC, NIH, 2021.[Link]

Sources

Methodological & Application

Application Note: Utilizing 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic Acid as a Covalent Warhead Linker in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation (TPD). However, traditional reversible PROTACs often struggle with the "hook effect" at high concentrations and require sustained high-affinity ternary complex formation to drive ubiquitination. To overcome these limitations, covalent PROTACs have emerged as a powerful modality, particularly for targeting mutation-prone or "undruggable" proteins containing accessible nucleophilic residues, such as the Cys12 in KRAS G12C[1] or Cys481 in Bruton's Tyrosine Kinase (BTK)[2].

3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid (also known as 3-(1-acryloylpiperidin-4-yl)propanoic acid) is a highly versatile, bifunctional building block engineered specifically for the synthesis of covalent PROTACs.

Structural Advantages:
  • The Acrylamide Warhead (Prop-2-enoyl): Acts as a highly tuned Michael acceptor. It forms an irreversible covalent bond with target cysteines, creating a "kinetic trap" that bypasses the need for equilibrium-driven ternary complex stability[3].

  • The Piperidine Scaffold: Provides a rigid, metabolically stable vector that accurately projects the warhead into deep binding pockets (e.g., the Switch-II pocket of KRAS) while maintaining excellent aqueous solubility.

  • The Propanoic Acid Handle: Serves as a flexible, extended linker attachment point, allowing for straightforward amide coupling to E3 ligase ligands (e.g., CRBN or VHL binders) without inducing steric clashes during ternary complex formation.

G POI Target Protein (e.g., BTK Cys481) Ternary Covalent Ternary Complex [POI-PROTAC-E3] POI->Ternary Michael Addition PROTAC Covalent PROTAC (Acrylamide Warhead) PROTAC->Ternary E3 E3 Ligase (e.g., CRBN/VHL) E3->Ternary Non-covalent Ub Polyubiquitination Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Figure 1: Mechanistic pathway of covalent PROTACs driven by Michael addition to target cysteines.

Chemical Biology & Synthesis Workflow

Synth BB 3-(1-Acryloylpiperidin-4-yl)propanoic acid (Warhead Linker) Activation Carboxylic Acid Activation (HATU, DIPEA, DMF, rt, 15 min) BB->Activation Amine E3 Ligase-Linker-NH2 (e.g., CRBN-PEG-amine) Coupling Amide Bond Formation (rt, 2-4 h) Amine->Coupling Activation->Coupling Purification Prep-HPLC Purification (C18, MeCN/H2O + 0.1% TFA) Coupling->Purification Product Purified Covalent PROTAC Purification->Product

Figure 2: Synthetic workflow for amide coupling of the warhead linker to an E3 ligase ligand.

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure scientific integrity by embedding self-validation at every step: chemical identity, target engagement, and functional degradation.

Protocol 1: Chemical Synthesis of the Covalent PROTAC

Objective: Couple the warhead linker to a CRBN-recruiting ligand (e.g., Pomalidomide-PEG2-amine).

  • Activation: Dissolve 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid (1.0 eq, 0.1 mmol) and HATU (1.2 eq, 0.12 mmol) in anhydrous DMF (2.0 mL). Add DIPEA (3.0 eq, 0.3 mmol). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the E3-ligand-amine (1.0 eq, 0.1 mmol) dropwise to the activated mixture. Stir for 2–4 hours at room temperature.

  • Validation (LC-MS): Monitor the reaction via LC-MS. Causality Check: The disappearance of the starting material mass and the appearance of the expected product mass [M+H]+ confirms successful amide bond formation.

  • Purification: Purify the crude mixture using preparative reverse-phase HPLC (C18 column, gradient 10-90% MeCN in H2O with 0.1% TFA). Lyophilize the product to obtain the PROTAC as a white powder.

Protocol 2: In Vitro Covalent Binding Assay (Intact Protein LC-MS)

Objective: Validate that the synthesized PROTAC irreversibly binds to the target protein's cysteine residue.

  • Incubation: Incubate recombinant target protein (e.g., BTK or KRAS G12C, 2 µM) with the PROTAC (10 µM) in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) for 1 hour at room temperature.

  • Quenching: Quench the reaction by adding formic acid to a final concentration of 0.4% (v/v).

  • Analysis: Analyze the sample using an intact protein LC-MS system (e.g., Agilent Q-TOF).

  • Data Interpretation: Causality Check: A mass shift corresponding exactly to the molecular weight of the PROTAC ( Massprotein​+MassPROTAC​ ) confirms a 1:1 covalent adduct. If the mass does not shift, the acrylamide warhead is either sterically hindered or degraded.

Protocol 3: Cellular Degradation and Washout Assay

Objective: Evaluate degradation kinetics and prove that irreversible engagement leads to sustained degradation.

  • Treatment: Seed target cells (e.g., MOLM-14 for BTK[2] or NCI-H358 for KRAS[4]) in 6-well plates. Treat with the PROTAC at varying concentrations (1 nM to 1 µM) for 24 hours.

  • Washout Phase: For half of the wells, remove the media, wash cells 3x with PBS, and incubate in fresh, compound-free media for an additional 24 hours.

  • Lysis & Western Blot: Harvest cells, lyse in RIPA buffer, and perform Western blotting against the target protein and a loading control (e.g., GAPDH).

  • Data Interpretation: Covalent PROTACs will demonstrate sustained target degradation even 24 hours post-washout, whereas reversible PROTACs will show a rapid rebound in protein levels due to compound dissociation.

Data Presentation: Expected Pharmacological Profile

The table below summarizes the expected quantitative advantages of utilizing this acrylamide-based covalent linker compared to a traditional non-covalent counterpart[2],[3].

Pharmacological MetricNon-Covalent PROTACAcrylamide-Covalent PROTAC (Using BB)Mechanistic Causality
Target Occupancy (2h) Reversible (~60-80%)>95% (Irreversible) Michael addition creates a permanent covalent adduct.
Cellular DC50 ~200 nM~5 - 10 nM Kinetic trapping bypasses the need for high-affinity equilibrium.
Maximal Degradation (Dmax) ~80%>95% Covalent anchoring ensures virtually all engaged targets are ubiquitinated.
Washout Recovery (24h) Rapid target reboundSustained degradation De novo protein synthesis is required to restore target levels.
High-Dose Hook Effect Pronounced at >1 µMAttenuated Irreversible binding limits independent E3/Target saturation.

References

  • Bond, M. J., Chu, L., Nalawansha, D. A., Li, K., & Crews, C. M. (2020). Targeted Degradation of Oncogenic KRAS G12C by VHL-Recruiting PROTACs. ACS Central Science, 6(8), 1367-1375.[1][5] URL:[Link]

  • Guo, W. H., Qi, X., Yu, X., Liu, Y., Chung, C. I., Bai, F., ... & Wang, J. (2020). Enhancing intracellular accumulation and target engagement of PROTACs with reversible covalent chemistry. Nature Communications, 11, 4268.[2][6] URL:[Link]

  • Gabizon, R., Shraga, A., Gehrtz, P., Livnah, E., Shorer, Y., ... & London, N. (2020). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. Journal of the American Chemical Society, 142(27), 11734–11742.[3][7] URL:[Link]

  • Zhang, X., Zhao, T., Sun, M., Li, P., Lai, M., Xie, L., ... & Zhou, J. (2022). Efficient targeted oncogenic KRAS(G12C) degradation via first reversible-covalent PROTAC. European Journal of Medicinal Chemistry, 230, 114088.[8][9] URL:[Link]

Sources

Application Note: 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic Acid as a Covalent Warhead – Michael Addition Reaction Conditions & Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs) and degraders (PROTACs), the selection of an optimal electrophilic warhead is critical for balancing target engagement with off-target toxicity. 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid —also known as 3-(1-acryloylpiperidin-4-yl)propanoic acid—is a highly versatile bifunctional building block.

This molecule features two distinct functional domains:

  • A Propanoic Acid Handle: Allows for straightforward amide coupling to target-binding ligands without disturbing the warhead.

  • A Piperidine-Acrylamide Warhead: Acts as a tunable Michael acceptor, designed to form irreversible covalent bonds with nucleophilic cysteine residues on target proteins.

This application note provides an in-depth technical guide to the mechanistic causality, kinetic profiling, and validated experimental protocols for utilizing this compound in Michael addition reactions.

Mechanistic Rationale & Chemical Causality

The Thiol-Michael Addition Pathway

The reaction of acrylamides with biological nucleophiles is a classic Michael addition. The α,β -unsaturated carbonyl moiety of the acrylamide acts as the Michael acceptor, while the thiol group of a cysteine (or glutathione) acts as the Michael donor[1].

The rate-limiting step of this reaction in aqueous solution is the nucleophilic attack of a deprotonated thiolate ( S− ) on the electron-deficient β -carbon of the acrylamide. This generates a transient carbanion/enolate intermediate, which is rapidly protonated to yield a stable, irreversible thioether adduct[2][3].

Because the reaction requires the thiolate anion, the local microenvironment is the primary driver of causality. At physiological pH (7.4), the bulk of free cysteine (pKa ~8.3) remains protonated. However, within a protein's binding pocket, adjacent basic residues (e.g., aspartate or water networks) can act as general bases, lowering the cysteine's pKa and dramatically accelerating the Michael addition[2].

G Cys Target Cysteine (Cys-SH) Thiolate Thiolate Anion (Cys-S⁻) Cys->Thiolate Deprotonation Base Basic Microenvironment (pH 7.4 - 8.0) Base->Thiolate Attack Nucleophilic Attack (β-carbon) Thiolate->Attack Acrylamide Piperidine-Acrylamide Warhead Acrylamide->Attack Adduct Irreversible Covalent Adduct Attack->Adduct Protonation

Mechanism of Thiol-Michael addition between target cysteine and piperidine-acrylamide warhead.

Structural Significance of the Piperidine Scaffold

The inclusion of the piperidine ring is not merely structural; it is a deliberate kinetic choice. Unlike linear alkyl amines, the piperidine ring restricts the conformational flexibility of the acrylamide. This "conformational locking" minimizes the entropic penalty upon binding and precisely aligns the β -carbon's trajectory with the target cysteine, a design principle famously utilized in the BTK inhibitor ibrutinib[3].

Kinetic Profiling & Quantitative Reactivity Data

Understanding the intrinsic reactivity of the warhead is essential to predict off-target toxicity (e.g., generalized reactions with abundant intracellular glutathione, GSH). The table below contextualizes the reactivity of piperidine-acrylamides against other common covalent warheads.

Table 1: Comparative Glutathione (GSH) Reactivity Profiles

Electrophile TypeStructural ContextApprox. GSH Half-Life ( t1/2​ )Intrinsic Reactivity ( kGSH​ )
Unsubstituted Acrylamide Baseline Aliphatic2.5 - 5.0 hoursLow
Piperidine-Acrylamide Ibrutinib-like (Current Topic)1.0 - 3.0 hoursModerate
Phenyl-Acrylamide Afatinib-like~179 minutes[4]Moderate
Cyanoacrylamide Reversible Covalent< 5 minutesHigh
Vinyl Sulfonimidamide Highly Reactive Probe< 1 minute[5]Very High

Note: Data represents pseudo-first-order kinetics measured with 1-5 mM GSH at pH 7.4, 37°C.

Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating strict internal controls, researchers can isolate the variables of the Michael addition from competing degradation pathways.

Protocol A: Synthetic Functionalization (Pre-Michael Addition)

Before evaluating target engagement, the propanoic acid moiety must be coupled to a target-binding ligand (R-NH₂).

  • Causality Check: The primary risk during this step is the unwanted polymerization or amine-Michael addition of the acrylamide. To prevent this, reactions must be kept at low temperatures using mild coupling reagents.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid and 1.2 eq of HATU in anhydrous DMF (0.1 M concentration).

  • Cooling: Chill the reaction vessel to 0°C using an ice bath. Rationale: Low thermal energy prevents acrylamide auto-polymerization.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir for 10 minutes to form the active ester.

  • Coupling: Add 1.0 eq of the target amine ligand (R-NH₂). Allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation: Monitor via LC-MS. The mass of the desired amide should appear without the addition of +mass corresponding to amine-Michael adducts.

Protocol B: In Vitro Glutathione (GSH) Reactivity Assay

This assay determines the intrinsic half-life of the warhead.

  • Causality Check: The Michael addition requires the thiolate anion. By quenching the reaction with Formic Acid (lowering pH < 4), the thiol and enolate intermediate are instantly protonated, halting the reaction at exact time points.

Workflow Prep Prepare 10 mM Stock (Compound in DMSO) Mix Initiate Reaction (Add GSH or Protein) Prep->Mix Buffer Equilibrate Buffer (PBS, pH 7.4, 37°C) Buffer->Mix Quench Time-Course Quenching (Formic Acid/ACN) Mix->Quench Aliquot at t=0, 15, 30... LCMS LC-MS/MS Analysis (Quantify Adduct) Quench->LCMS Data Calculate Half-Life (t½) & k_inact / K_I LCMS->Data

Step-by-step workflow for evaluating Michael addition kinetics using LC-MS/MS time-course analysis.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the synthesized covalent ligand in DMSO. Prepare a 100 mM stock of GSH in PBS (pH 7.4).

  • Self-Validating Controls:

    • Stability Control: Ligand + PBS (No GSH) to rule out aqueous hydrolysis.

    • Quench Control: Add Quench Buffer (50% Acetonitrile / 1% Formic acid) before adding GSH to ensure t=0 shows 0% adduct.

  • Initiation: In a thermomixer at 37°C, mix the ligand (final conc. 100 µM) and GSH (final conc. 5 mM) in PBS. Rationale: 50x excess of GSH ensures pseudo-first-order kinetics.

  • Time-Course Quenching: At t=0,15,30,60,120,and 240 minutes, extract a 50 µL aliquot and immediately mix with 50 µL of Quench Buffer.

  • Analysis: Analyze samples via LC-MS/MS, integrating the peak area of the remaining parent compound. Plot ln(Remaining Area) vs. Time to calculate t1/2​ .

Protocol C: Intact Protein Cysteine Labeling

To evaluate target-directed Michael addition ( kinact​/KI​ ).

Step-by-Step Methodology:

  • Protein Prep: Dilute recombinant target protein (containing the reactive cysteine) to 2 µM in labeling buffer (50 mM HEPES, 150 mM NaCl, pH 7.5). Avoid buffers with primary amines (Tris) or thiols (DTT/BME).

  • Incubation: Add the covalent ligand to a final concentration of 20 µM (10x excess). Incubate at room temperature.

  • Sampling: Remove aliquots at designated time points and quench with 1% Formic Acid.

  • Intact MS Analysis: Run the quenched samples on an LC-TOF-MS. Deconvolute the protein envelope. A successful Michael addition will result in a mass shift exactly equal to the molecular weight of the ligand.

References

  • Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response Chemical Research in Toxicology - ACS Publications URL:[Link]

  • Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR bioRxiv URL:[Link]

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads PMC - NIH URL:[Link]

  • Systematic Study of the Glutathione (GSH) Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution ResearchGate URL:[Link]

  • Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations The Royal Society of Chemistry URL:[Link]

Sources

Application Note: Preparation and Handling of 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic Acid Stock Solutions for Covalent Ligand Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid (commonly referred to as 3-(1-acryloylpiperidin-4-yl)propanoic acid) is a highly versatile, bifunctional building block utilized extensively in the synthesis of Targeted Covalent Inhibitors (TCIs) and covalent Proteolysis Targeting Chimeras (PROTACs).

The molecule is engineered with two critical functional domains:

  • The Propanoic Acid Handle: A carboxylic acid moiety that allows for straightforward amide coupling (e.g., via HATU/DIPEA) to a target-binding ligand or PROTAC linker.

  • The Acryloyl Warhead (Prop-2-enoyl group): A mildly electrophilic Michael acceptor.

In modern drug discovery, acrylamides are the most prevalent warheads in FDA-approved covalent drugs (such as osimertinib and ibrutinib)[1]. Their success stems from their finely tuned reactivity: they are weak enough to resist indiscriminate reaction with ubiquitous cellular nucleophiles (like glutathione), but highly reactive when held in close proximity to a target nucleophile—typically a non-catalytic cysteine residue—resulting in an irreversible thia-Michael addition[2].

Proper preparation, handling, and storage of this building block are critical. Premature exposure to nucleophiles, moisture, or UV light can degrade the warhead, leading to failed syntheses or false negatives in downstream biochemical assays.

Physicochemical Properties & Solvation Data

To ensure accurate molarity during stock preparation, reference the quantitative physicochemical parameters outlined in Table 1.

Table 1: Physicochemical Properties

ParameterValue
Chemical Formula C₁₁H₁₇NO₃
Molar Mass 211.26 g/mol
Appearance White to off-white crystalline powder
Primary Target Residue Cysteine (via Thia-Michael Addition)
Master Stock Solvent Anhydrous DMSO (≥99.9%) or DMF
Aqueous Solubility Requires DMSO pre-dissolution; soluble in basic buffers

Reaction Pathway & Workflow

The following diagram illustrates the bifunctional utility of the compound, tracing its path from a raw building block to a fully realized Targeted Covalent Inhibitor bound to a target protein.

G cluster_0 Bifunctional Properties Compound 3-(1-Prop-2-enoylpiperidin-4-yl) propanoic acid Handle Propanoic Acid Handle (Amide Coupling) Compound->Handle Warhead Acryloyl Warhead (Michael Acceptor) Compound->Warhead Ligand Target-Binding Ligand (Reversible Binder) Handle->Ligand HATU/DIPEA Coupling TCI Targeted Covalent Inhibitor (TCI) / Covalent PROTAC Warhead->TCI Retained Warhead Ligand->TCI Structural Integration Target Target Protein (Nucleophilic Cysteine) TCI->Target Proximity-Driven Binding Adduct Irreversible Covalent Adduct (Thia-Michael Addition) Target->Adduct Covalent Modification

Workflow of 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid in Targeted Covalent Inhibitor synthesis.

Experimental Protocols: Stock Solution Preparation

Preparation of Master Stock Solutions (in DMSO)

To maintain the integrity of the acryloyl warhead, master stocks must be prepared in high-purity, anhydrous solvents.

Table 2: Mass-to-Volume Dilution Guide (for 1.0 mL DMSO)

Desired ConcentrationVolume of DMSOMass of Compound Required
10 mM 1.0 mL2.11 mg
50 mM 1.0 mL10.56 mg
100 mM 1.0 mL21.13 mg

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized compound from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduces weighing errors and can promote slow hydrolysis of the acrylamide double bond over long-term storage.

  • Weighing: Using an analytical balance, weigh the desired mass (e.g., 10.56 mg for a 50 mM stock) into a sterile, static-free microcentrifuge tube.

  • Dissolution: Add the corresponding volume of anhydrous DMSO (water ≤50 ppm). Pipette up and down gently.

    • Self-Validation: Verify complete dissolution by inspecting the tube against a black background. The solution should be perfectly clear with no particulate matter. If necessary, sonicate in a water bath for 30–60 seconds.

  • Aliquoting: Divide the master stock into 20–50 µL single-use aliquots using amber or opaque tubes.

    • Causality: Acrylamides are susceptible to UV-induced radical polymerization. Amber tubes protect the double bond. Aliquoting prevents repeated freeze-thaw cycles, which introduce moisture and degrade the compound.

  • Storage: Store aliquots immediately at -20°C or -80°C.

Preparation of Aqueous Working Solutions

When preparing the compound for biochemical assays or cell-based screening, the transition from DMSO to aqueous buffer is a critical vulnerability point for covalent warheads.

Step-by-Step Methodology:

  • Thawing: Thaw a single DMSO aliquot at room temperature just prior to the experiment.

  • Buffer Verification (CRITICAL): Ensure your aqueous assay buffer is strictly free of nucleophilic additives.

    • Causality: Thiol-based reducing agents such as Dithiothreitol (DTT) or β -mercaptoethanol (BME) must be completely excluded. Because the acryloyl group is designed to react with cysteines (thiols), free thiols in the buffer will rapidly undergo thia-Michael addition with the warhead in solution, neutralizing the compound before it ever reaches the target protein[2].

  • Dilution: Slowly add the DMSO stock dropwise to the vortexing aqueous buffer to prevent localized precipitation. Keep the final DMSO concentration below 1% (v/v) to prevent assay interference or protein denaturation.

  • pH Control: Maintain the buffer pH between 6.5 and 8.0.

    • Causality: High pH environments (>8.5) accelerate base-catalyzed hydrolysis of the acrylamide and increase the rate of non-specific reactivity with off-target amines.

Quality Control & Analytical Validation

To ensure the trustworthiness of your experimental data, periodically validate the integrity of your stored DMSO stocks.

  • LC-MS Analysis: Run the stock solution on a high-resolution LC-MS. You should observe the parent ion at m/z 212.13 [M+H]⁺ .

  • Degradation Markers: Look for a mass shift of +18 Da (m/z 230.14) . This indicates that water has added across the acrylamide double bond (hydration), rendering the warhead inactive. If this peak constitutes >5% of the total ion current, discard the stock and prepare a fresh batch.

References

  • Gehringer, M., & Laufer, S. A. (2024). "Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Sutanto, F., et al. (2022). "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Pharmaceuticals, MDPI. URL:[Link]

  • Qi, J., et al. (2022). "Advanced approaches of developing targeted covalent drugs." Acta Pharmaceutica Sinica B, PMC. URL:[Link]

Sources

Application Note: 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid in the Design and Synthesis of Covalent Targeted Protein Degraders

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

In the rapidly evolving field of Targeted Protein Degradation (TPD), the integration of covalent chemistry has unlocked new paradigms for engaging "undruggable" targets and recruiting novel E3 ubiquitin ligases. As a Senior Application Scientist, I frequently utilize 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid (commonly referred to as 3-(1-acryloylpiperidin-4-yl)propanoic acid) as a premier bifunctional building block for synthesizing covalent Proteolysis Targeting Chimeras (PROTACs) and Deubiquitinase-Targeting Chimeras (DUBTACs).

This molecule is engineered with two synergistic functional domains:

  • The 1-Prop-2-enoyl (Acrylamide) Warhead: A tunable Michael acceptor that selectively engages nucleophilic cysteine residues. Unlike highly reactive chloroacetamides, the unsubstituted acrylamide offers moderate intrinsic reactivity. This is critical in PROTAC design: it allows the molecule to reversibly sample the ternary complex (Target-PROTAC-E3) before irreversible covalent trapping occurs, thereby mitigating non-productive binary complex formation [1].

  • The Piperidine-Propanoic Acid Linker Handle: The piperidine ring restricts conformational flexibility, reducing the entropic penalty upon target binding. The terminal propanoic acid provides an ideal synthetic handle for standard amide coupling to amine-bearing E3 ligase ligands or extended PEG/alkyl linkers.

Key Applications in TPD & TPS

A. Covalent Kinase Degraders (e.g., BTK PROTACs)

The acryloylpiperidine motif is the core covalent warhead found in the blockbuster Bruton's Tyrosine Kinase (BTK) inhibitor, Ibrutinib. By coupling 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid to a Cereblon (CRBN) or von Hippel-Lindau (VHL) ligand, researchers can rapidly synthesize covalent PROTACs targeting BTK Cys481 [2]. These covalent degraders have shown efficacy in degrading both wild-type BTK and certain mutant isoforms in B-cell malignancies [4].

B. Novel E3 Ligase Recruiters

The TPD field is actively expanding beyond CRBN and VHL to overcome resistance mechanisms. The acrylamide moiety of this building block is extensively used to covalently recruit novel, tissue-specific E3 ligases that possess reactive cysteines, such as RNF114, DCAF16, and KEAP1 [1].

C. Targeted Protein Stabilization (DUBTACs)

Beyond degradation, this building block is pivotal in Targeted Protein Stabilization (TPS). Recent breakthroughs have utilized acryloylpiperidine derivatives to covalently engage the catalytic cysteine of the deubiquitinase OTUB1. When linked to a target-binding ligand, these DUBTACs actively remove polyubiquitin chains from mutant proteins (e.g., Δ F508-CFTR), preventing their proteasomal degradation and restoring cellular function [3].

Visualizations of Mechanism and Workflow

CovalentPROTAC POI Target Protein (e.g., BTK Cys481) Warhead Acryloylpiperidine (Covalent Warhead) POI->Warhead Covalent Bond (Michael Addition) Proteasome 26S Proteasome (Degradation) POI->Proteasome Proteolysis Linker Propanoic Acid Derived Linker Warhead->Linker E3Ligand E3 Ligase Ligand (e.g., Pomalidomide) Linker->E3Ligand E3Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3Ligand->E3Ligase Non-covalent Binding Ub Poly-Ubiquitin Chain E3Ligase->Ub Ubiquitination Ub->POI Tagging

Fig 1: Mechanism of action of a Covalent PROTAC utilizing the acryloylpiperidine warhead.

SyntheticWorkflow Step1 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid (Covalent Building Block) Reagents HATU, DIPEA, DMF Room Temp, 2-4 hrs Step1->Reagents Step2 Amine-Terminated E3 Ligand (e.g., NH2-PEG3-VHL) Step2->Reagents Product Covalent PROTAC Molecule (Crude Mixture) Reagents->Product Amide Coupling Purification Prep-HPLC Purification (C18, MeCN/H2O + 0.1% TFA) Product->Purification Validation Intact Protein LC-MS (Validate 1:1 Covalent Adduct) Purification->Validation

Fig 2: Synthetic workflow for assembling a covalent PROTAC via HATU-mediated amide coupling.

Quantitative Data: Comparison of Covalent Warheads in TPD

To justify the selection of the acryloylpiperidine moiety, the following table summarizes the physicochemical and kinetic profiles of common covalent warheads used in TPD design.

Warhead TypeStructural MotifTarget ResidueIntrinsic ReactivityReversibilityPrimary TPD Application
Acrylamide (1-Prop-2-enoyl) α,β -unsaturated carbonylCysteine (Thiol)Moderate (Tunable)IrreversibleBTK PROTACs, DUBTACs, E3 Recruiters
Cyanoacrylamide α -cyano- α,β -unsaturated carbonylCysteine (Thiol)HighReversibleReversible Covalent PROTACs
Chloroacetamide α -chloro amideCysteine (Thiol)HighIrreversibleBroad chemoproteomic screening
Sulfonyl Fluoride R-SO 2​ FSerine, Tyrosine, LysineModerateIrreversibleKinase degraders (non-cysteine targets)

Data Synthesis Insight: The moderate reactivity of the unsubstituted acrylamide is highly preferred in PROTACs. It prevents rapid, indiscriminate alkylation of off-target proteins, ensuring that covalent bond formation is strictly driven by the proximity induced by the initial non-covalent binding event ( KI​ ).

Experimental Protocols

Protocol 1: Synthesis of a Covalent PROTAC via Amide Coupling

Causality Check: HATU is selected over EDC/NHS because it provides exceptionally fast coupling kinetics for sterically hindered secondary amines or anilines, minimizing the time the Michael acceptor is exposed to basic conditions. DIPEA is utilized as it is a highly sterically hindered, non-nucleophilic base, preventing unwanted aza-Michael addition side reactions with the acrylamide warhead.

Materials:

  • 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid (1.0 eq)

  • Amine-functionalized E3 Ligand (e.g., NH 2​ -PEG 3​ -Pomalidomide) (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Dissolve 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid (0.1 mmol) and HATU (0.12 mmol) in 2.0 mL of anhydrous DMF in a flame-dried vial purged with N 2​ .

  • Base Addition: Add DIPEA (0.3 mmol) dropwise. Stir the mixture at room temperature for 10 minutes to form the active OAt ester.

  • Coupling: Add the Amine-functionalized E3 Ligand (0.1 mmol) dissolved in 1.0 mL of DMF to the activated mixture.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS. The product mass should correspond to [M+H]+ of the desired PROTAC.

  • Quenching & Purification: Quench the reaction with 1.0 mL of H 2​ O. Purify the crude mixture directly using Preparative Reverse-Phase HPLC (C18 column, gradient of 10–90% Acetonitrile in Water with 0.1% TFA). Lyophilize the pure fractions.

Protocol 2: Validation of Covalent Target Engagement via Intact Protein LC-MS

Causality Check: Biochemical enzymatic assays (like IC 50​ ) cannot distinguish between high-affinity reversible binding and true covalent modification. Intact protein LC-MS directly observes the mass shift of the protein, definitively proving 1:1 covalent adduct formation. This is a self-validating system to ensure the acrylamide warhead remains active post-synthesis.

Materials:

  • Recombinant Target Protein (e.g., BTK Kinase Domain, 10 μ M)

  • Synthesized Covalent PROTAC (100 μ M stock in DMSO)

  • Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

Step-by-Step Procedure:

  • Incubation: Dilute the recombinant protein to 2 μ M in Assay Buffer. Add the Covalent PROTAC to a final concentration of 10 μ M (5-fold excess). Ensure final DMSO concentration is 1%.

  • Time-Course Sampling: Incubate the mixture at room temperature. Take 20 μ L aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench each aliquot by adding 2 μ L of 10% Formic Acid to denature the protein and halt the reaction.

  • LC-MS Analysis: Inject the samples onto a high-resolution LC-MS system equipped with a C4 or C8 intact protein column.

  • Data Deconvolution: Deconvolute the raw multiply-charged mass spectra using MaxEnt1 or similar software.

  • Interpretation: A successful covalent engagement will show the disappearance of the apo-protein mass peak and the appearance of a new peak corresponding to: Mass(Apo-Protein) + Mass(PROTAC).

References

  • Applications of Covalent Chemistry in Targeted Protein Degradation Source: Theranostics / PMC NIH URL:[Link]

  • Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization Source: Nature Chemical Biology / PMC NIH URL:[Link]

  • Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy Source: Cell Chemical Biology / PMC NIH URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic Acid Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this synthesis. Our focus is on providing practical, field-proven insights to help you optimize your yield and purity.

Introduction to the Synthesis

The synthesis of 3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid typically involves the acylation of 3-(piperidin-4-yl)propanoic acid with acryloyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, where a base is used to neutralize the hydrochloric acid byproduct and drive the reaction to completion. While seemingly straightforward, this synthesis presents several challenges, particularly during scale-up, including control of exotherms, prevention of side reactions, and achieving high purity.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification 3-(piperidin-4-yl)propanoic acid 3-(piperidin-4-yl)propanoic acid ReactionVessel Schotten-Baumann Acylation (0°C to RT) 3-(piperidin-4-yl)propanoic acid->ReactionVessel Acryloyl Chloride Acryloyl Chloride Acryloyl Chloride->ReactionVessel Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->ReactionVessel Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->ReactionVessel Quench Quench with Water/Brine ReactionVessel->Quench Extraction Organic Extraction Quench->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Purification (e.g., Recrystallization) Drying->Purification Final Product Final Product Purification->Final Product 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid

Caption: Proposed synthesis workflow for 3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid.

Q1: Why is my yield of 3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid unexpectedly low, especially after scaling up?

A decrease in yield upon scale-up is a common challenge. Several factors could be at play, often related to the highly reactive nature of acryloyl chloride.

Potential Causes & Solutions:

  • Inadequate Temperature Control: The reaction between acryloyl chloride and amines is highly exothermic.[1] On a larger scale, inefficient heat dissipation can lead to localized overheating, promoting side reactions.

    • Solution: Ensure your reactor is equipped with an efficient cooling system. A slow, dropwise addition of acryloyl chloride at a low temperature (e.g., 0-5 °C) is crucial. Monitor the internal temperature throughout the addition.

  • Polymerization of Acryloyl Chloride or Product: The vinyl group in both acryloyl chloride and the product is susceptible to radical polymerization, especially at elevated temperatures or in the presence of impurities.

    • Solution: Add a radical inhibitor, such as a small amount of phenothiazine or hydroquinone monomethyl ether (MEHQ), to the reaction mixture. Ensure all reagents and solvents are free of peroxide impurities.

  • Michael Addition Side Reaction: The product, being an α,β-unsaturated amide, can act as a Michael acceptor. Unreacted 3-(piperidin-4-yl)propanoic acid can add to the double bond of the product, forming a dimeric impurity and consuming the starting material.

    • Solution: Use a slight excess (1.05-1.1 equivalents) of acryloyl chloride to ensure complete consumption of the starting amine. Maintain a low reaction temperature to disfavor the Michael addition.

  • Hydrolysis of Acryloyl Chloride: Acryloyl chloride reacts violently with water to form acrylic acid and HCl.[1]

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.

LowYieldTroubleshooting Start Low Yield Observed CheckTemp Is temperature control adequate? Start->CheckTemp CheckPolymer Evidence of polymerization (e.g., insoluble material)? CheckTemp->CheckPolymer Yes ImproveCooling Improve reactor cooling. Slow down addition of acryloyl chloride. CheckTemp->ImproveCooling No CheckMichael LC-MS shows high MW impurities? CheckPolymer->CheckMichael No AddInhibitor Add a radical inhibitor. Use purified reagents. CheckPolymer->AddInhibitor Yes CheckHydrolysis Is reaction under anhydrous conditions? CheckMichael->CheckHydrolysis No AdjustStoichiometry Use slight excess of acryloyl chloride. Maintain low temperature. CheckMichael->AdjustStoichiometry Yes UseAnhydrous Use anhydrous solvents/reagents. Run under inert atmosphere. CheckHydrolysis->UseAnhydrous No End Re-run Reaction CheckHydrolysis->End Yes ImproveCooling->End AddInhibitor->End AdjustStoichiometry->End UseAnhydrous->End

Caption: Decision tree for troubleshooting low yield in the synthesis.

Q2: I am observing significant impurities in my final product. What are they and how can I remove them?

Impurity profiling is key to developing a robust purification strategy.

Common Impurities and Purification Strategies:

ImpurityIdentificationPurification Strategy
Unreacted 3-(piperidin-4-yl)propanoic acid LC-MS, NMR (presence of secondary amine proton)Acid-base extraction. The product is an acid, so careful pH adjustment is needed. Alternatively, purification by column chromatography.
Poly(acrylic acid) or poly(acrylamide) derivatives Insoluble material, broad signals in NMRFiltration. If soluble, precipitation by adding a non-solvent might be effective.
Michael Addition Dimer High molecular weight peak in LC-MSCareful column chromatography. Recrystallization may also be effective if the polarity difference is significant.
Acrylic Acid NMR (characteristic vinyl protons and acidic proton)Aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) during work-up.

Expert Tip: When performing column chromatography on silica gel, amides can sometimes streak or decompose. Adding a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1%) to the eluent can help to improve the peak shape and recovery.[2] For a non-chromatographic approach, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) can be an effective method for purification.[2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for the acylation of 3-(piperidin-4-yl)propanoic acid with acryloyl chloride?

While optimization is always substrate-specific, the following conditions provide a good starting point for a Schotten-Baumann reaction.[2][3]

ParameterRecommendationRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Good solubility for starting materials and inert under reaction conditions.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)A non-nucleophilic organic base is preferred to avoid competing reactions. Use at least 2 equivalents: one to neutralize the HCl byproduct and one to deprotonate the starting amine hydrochloride salt (if used).
Temperature 0 °C for addition, then warm to room temperatureControls the initial exotherm and minimizes side reactions. Allowing the reaction to warm to room temperature ensures completion.
Stoichiometry 1.05-1.1 equivalents of acryloyl chlorideA slight excess of the acylating agent helps to drive the reaction to completion and minimize unreacted starting amine.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the highly reactive acryloyl chloride.[1]
Q2: What are the critical safety precautions when handling acryloyl chloride?

Acryloyl chloride is a hazardous substance that requires careful handling.[4][5]

  • Toxicity and Corrosivity: It is toxic, corrosive, and a lachrymator. Handle it in a well-ventilated fume hood at all times.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Reactivity with Water: It reacts violently with water.[1] Ensure all glassware is dry and the reaction is protected from moisture.

  • Quenching: Quench any unreacted acryloyl chloride slowly and carefully with a suitable reagent, such as a cold solution of sodium bicarbonate or by slow addition to a stirred mixture of ice and water.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective methods.

  • TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to improve spot shape for the carboxylic acid). The product should have a higher Rf value than the starting amine.

  • LC-MS: This is the preferred method as it can confirm the mass of the desired product and detect the formation of any high molecular weight impurities, such as the Michael addition dimer.

References

  • Hudson, A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Bai, J., et al. (2014). Amides in One Pot from Carboxylic Acids and Amines via Sulfinylamides. Organic Letters. [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. [Link]

  • MDPI. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. [Link]

  • NextSDS. (n.d.). 3-[1-(prop-2-enoyl)piperidin-4-yl]propanoic acid. [Link]

  • RSC Publishing. (n.d.). Enamine chemistry. Part VIII. Reaction of acryloyl chloride with dienamines. [Link]

  • MDPI. (2017). Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid. [Link]

  • Regulations.gov. (2021). US Patent No. 8829195. [Link]

  • PMC. (n.d.). N-(1-Acryloyl-2,2,6,6-tetramethylpiperidin-4-yl)acrylamide. [Link]

  • Organic Chemistry Portal. (2009). Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis. A One-Pot Sequence for the Synthesis of Substituted α,β-Unsaturated Carbonyl Derivatives. [Link]

  • PMC. (n.d.). Synthesis of new 2′-deoxy-2′-fluoro-4′-azido nucleoside analogues as potent anti-HIV agents. [Link]

  • Google Patents. (n.d.). US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • Wikipedia. (n.d.). Acryloyl chloride. [Link]

  • Reddit. (2025). Reaction Help. [Link]

  • WIPO. (n.d.). Search International and National Patent Collections. [Link]

  • Google APIs. (n.d.). US 2023/0348427 A1. [Link]

  • PubMed. (2019). Synthesis of 1',2'-methano-2',3'-dideoxynucleosides as potential antivirals. [Link]

Sources

Technical Support Center: Troubleshooting 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic Acid Conjugation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working with 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid (also known as the N1-(2-carboxyethyl) ibrutinib impurity)[1]. This bifunctional molecule features a carboxylic acid for amide coupling and an N-acryloyl group acting as a Michael acceptor. While it is a highly valuable linker/warhead for targeted covalent inhibitors (TCIs) and PROTACs, users frequently encounter steric hindrance during conjugation.

This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to help you overcome these synthetic bottlenecks.

Part 1: Frequently Asked Questions (FAQs)

Q1: I am trying to couple the propanoic acid moiety to a bulky secondary amine, but my yields using standard EDC/HOBt are <20%. Why is this happening?

Causality: While the propanoic acid group possesses a two-carbon spacer, the adjacent piperidine ring adopts chair conformations that create a sterically congested microenvironment, reducing overall reactivity[2]. Standard carbodiimides like EDC form an O-acylisourea intermediate. When attacked by a sterically hindered amine, the activation energy ( Ea​ ) barrier for the nucleophilic addition is prohibitively high. Instead of forming the desired amide bond, the slow reaction rate allows the O-acylisourea to undergo a 1,3-rearrangement into an inactive, stable N-acylurea byproduct.

Solution: Switch from EDC/HOBt to a highly reactive uronium salt like COMU paired with OxymaPure . COMU features a less sterically demanding morpholino group and an electron-deficient leaving group, which significantly lowers the transition state energy for hindered amines, driving the reaction forward before side-products can form[3].

Q2: COMU improved my yields, but I am still struggling with an exceptionally hindered aromatic amine. What is the next step?

Causality: Aromatic amines (anilines) are inherently poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. When combined with steric hindrance, even highly active Oxyma esters may fail. Solution: Convert the carboxylic acid into an acyl fluoride . Unlike acid chlorides, which are highly moisture-sensitive and prone to side reactions, acyl fluorides behave like activated esters. The unique nature of the carbonyl-fluoride bond provides extreme electrophilicity while minimizing the steric bulk of the leaving group (a small fluorine atom), making it ideal for the most challenging couplings[4].

Q3: My acrylamide (prop-2-enoyl) group is failing to conjugate with my target protein's cysteine residue. Is this a steric issue?

Causality: Yes. The N-acryloyl group is attached directly to the piperidine nitrogen. The rigid chair conformation of the piperidine ring can shield the β -carbon of the Michael acceptor, restricting the approach trajectory of the bulky thiolate nucleophile. Solution: You must optimize the reaction microenvironment to maximize the nucleophilicity of the thiol. Ensure the buffer pH is strictly between 7.5 and 8.0 to maximize the concentration of the highly nucleophilic thiolate anion without hydrolyzing the protein. Additionally, adding a mild, non-nucleophilic reducing agent like TCEP ensures that any sterically buried cysteines are fully reduced and accessible.

Part 2: Quantitative Data & Reagent Selection

To streamline your optimization process, refer to the table below comparing the efficacy of various coupling reagents when dealing with the steric bulk of the piperidine-propanoic acid scaffold.

Table 1: Comparison of Coupling Reagents for Hindered Amides

Coupling ReagentActivation IntermediateSteric Profile of Leaving GroupByproduct SolubilityRecommended for Hindered Amines?
EDC / HOBt O-acylisourea / OBtHighWater-solubleNo (Prone to 1,3-rearrangement)
HATU OAt esterModerateOrganic-solubleYes (Standard choice)
COMU / Oxyma Oxyma esterLowWater-solubleHighly Recommended [3]
BTFFH Acyl FluorideVery LowOrganic/WaterExcellent for extreme cases [4]

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system , meaning there are built-in visual or analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol 1: Amide Coupling using COMU/OxymaPure

Designed to bypass steric hindrance when conjugating the propanoic acid moiety to bulky aliphatic or secondary amines.

  • Preparation: In a flame-dried 10 mL round-bottom flask under an inert atmosphere (N 2​ ), dissolve 1.0 eq (e.g., 0.5 mmol) of 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid in 3.0 mL of anhydrous DMF.

  • Activation: Add 1.0 eq of OxymaPure and 1.0 eq of COMU to the solution. Stir for 5 minutes at room temperature.

    • Self-Validation Check: The solution will undergo a distinct color change (typically turning yellowish/orange depending on the base). This color shift confirms the deprotonation of Oxyma and the successful formation of the active Oxyma ester[3].

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Amine Addition: Dropwise add 1.1 eq of the sterically hindered amine dissolved in 1.0 mL of anhydrous DMF.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with Ethyl Acetate (3 x 10 mL). Wash the organic layer with 5% NaHCO 3​ , water, and brine. The water-soluble nature of COMU byproducts ensures a clean organic layer[3]. Dry over anhydrous Na 2​ SO 4​ and concentrate.

Protocol 2: Acyl Fluoride Generation for Severely Hindered Substrates

For extreme steric clashes (e.g., bulky anilines) where COMU fails.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous CH 2​ Cl 2​ under N 2​ .

  • Fluorination: Add BTFFH (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 1 hour to form the acyl fluoride in situ.

    • Self-Validation Check: Perform a TLC analysis. You must observe the complete consumption of the baseline carboxylic acid spot and the appearance of a new, higher R f​ spot (the acyl fluoride intermediate) before the amine is introduced[4].

  • Coupling: Add the hindered amine (1.2 eq). Stir for 12–16 hours at room temperature.

  • Workup: Wash the organic layer sequentially with 1M HCl, 1M NaOH, and brine. Dry over Na 2​ SO 4​ and concentrate under reduced pressure.

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree to isolate and resolve your specific conjugation bottleneck.

Workflow Start Conjugation Reaction Fails or Low Yield Check Identify Failing Functional Group Start->Check Amide Propanoic Acid (Amide Coupling) Check->Amide Michael Acrylamide (Michael Addition) Check->Michael AmideIssue Steric Hindrance at Amine? Amide->AmideIssue MichaelIssue Steric Clash at Beta-Carbon? Michael->MichaelIssue SolAmide1 Use COMU/Oxyma (Low Steric Profile) AmideIssue->SolAmide1 SolAmide2 Generate Acyl Fluoride (BTFFH) AmideIssue->SolAmide2 SolMichael1 Optimize pH (7.5-8.0) for Thiolate MichaelIssue->SolMichael1 SolMichael2 Add TCEP to Reduce Disulfides MichaelIssue->SolMichael2

Fig 1: Logical troubleshooting workflow for 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid conjugation.

Part 5: References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development, ACS Publications URL:[Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry URL:[Link]

  • Nucleophilicity of Amines Source: Master Organic Chemistry URL:[Link]

  • N1-(2-Carboxyethyl) Ibrutinib | CID 163202512 Source: PubChem, National Institutes of Health URL:[Link]

Sources

purification methods for 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that handling bifunctional molecules containing both a highly reactive Michael acceptor (acrylamide) and a polar, ionizable group (carboxylic acid) presents unique purification challenges.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the chemical causality behind experimental failures and provide self-validating, field-tested workflows to ensure high-yield, high-purity recovery of 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid (also known as 3-(1-acryloylpiperidin-4-yl)propanoic acid).

Part 1: The Causality Core – Why This Molecule Fails in Purification

Before troubleshooting, we must understand the intrinsic physicochemical properties of the target molecule:

  • The "False Basic" Amide: A common point of failure is treating the piperidine ring as a basic amine. Because the nitrogen is acylated by the prop-2-enoyl (acryloyl) group, it is an amide and possesses no basic character[1]. The molecule is strictly an organic acid (pKa ~4.5).

  • Spontaneous Polymerization: The terminal alkene of the acrylamide moiety is highly susceptible to heat- and radical-induced polymerization. Concentrating the product at standard rotary evaporation temperatures (>40 °C) often results in an irreversible, insoluble gel[2].

  • Silanol Hydrogen Bonding: The free carboxylic acid will aggressively hydrogen-bond with the silanol groups on standard normal-phase silica gel, leading to severe chromatographic streaking and poor resolution from structurally similar impurities like unreacted acrylic acid.

Polymerization_Pathway Monomer Acrylamide Monomer (Reactive Michael Acceptor) Heat Heat (>35°C) or Over-Concentration Monomer->Heat Radical Radical Initiation (O2, Light, Peroxides) Monomer->Radical Inhibitor Addition of BHT (10-50 ppm) Monomer->Inhibitor Polymer Insoluble Polyacrylamide (Irreversible Loss) Heat->Polymer Radical->Polymer Stable Stabilized Monomer (Safe for Storage) Inhibitor->Stable

Degradation pathways of acrylamide monomers and stabilization strategies.

Part 2: Troubleshooting & FAQs

Q1: I attempted an acid/base extraction to purify the product from unreacted acryloyl chloride, but my product stayed in the organic layer during the acid wash. Why? A1: You fell into the "false basic" trap. The piperidine nitrogen in your molecule is an amide, not an amine. It will not protonate to form a water-soluble ammonium salt under acidic conditions. To extract your product into the aqueous layer, you must use a basic wash (e.g., saturated NaHCO3​ , pH 8) to deprotonate the propanoic acid into its water-soluble sodium carboxylate form[3].

Q2: My reaction mixture turned into a viscous, insoluble gel during rotary evaporation. Can I rescue it? A2: Unfortunately, no. The acrylamide group has undergone spontaneous radical polymerization, a known issue with concentrated acryloyl derivatives[2]. Prevention Causality: Polymerization is concentration- and temperature-dependent. To prevent this in future batches:

  • Never exceed a water bath temperature of 30 °C during solvent removal.

  • Do not evaporate to absolute dryness; leave the product as a concentrated oil or lyophilize it if a solid is required.

  • Add 10–50 ppm of a radical inhibitor like Butylated hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ) prior to concentration.

Q3: I am using Normal Phase Silica Gel to separate the product from acrylic acid byproducts, but the product streaks from Rf​ 0.1 to 0.8. How do I resolve this? A3: The streaking is caused by the carboxylic acid group dynamically binding and releasing from the stationary phase silanol groups. Solution: You must suppress the ionization of both the silica and your analyte. Add 1% to 2% Glacial Acetic Acid (or Formic Acid) to your mobile phase (e.g., Dichloromethane/Methanol + 1% AcOH). This saturates the hydrogen-bonding sites on the silica, forcing your compound to elute as a sharp, well-defined band.

Q4: How can I cleanly separate the product from unreacted acrylic acid without using silica gel? A4: Small polar molecules like acrylic acid and acrylamide derivatives are notoriously difficult to separate via standard liquid-liquid extraction because both possess acidic protons[4]. The most authoritative method is Preparative Reverse-Phase HPLC using a C18​ column with an acidic aqueous/acetonitrile gradient. The lipophilic piperidine core of your product ensures it is retained significantly longer on the C18​ phase than the highly polar acrylic acid[2].

Part 3: Validated Standard Operating Procedures (SOPs)

SOP 1: Optimized Acid-Base Liquid-Liquid Extraction (LLE)

This workflow is designed to remove neutral organic impurities and highly lipophilic byproducts.

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture (typically in Dichloromethane) with an equal volume of fresh DCM.

  • Base Extraction: Transfer to a separatory funnel. Add an equal volume of saturated aqueous NaHCO3​ .

    • Self-Validation: Check the pH of the aqueous layer with indicator paper. It must be ≥8.0 . If not, add 1M NaOH dropwise until pH 8 is reached.

  • Phase Separation: Shake gently (vent frequently to release CO2​ ). Allow phases to separate. The product is now in the aqueous layer as a sodium salt. Discard the organic layer (contains neutral impurities).

  • Acidification: Cool the aqueous layer in an ice bath (0 °C) to prevent heat-induced polymerization. Slowly add 1N HCl dropwise while stirring.

    • Self-Validation: Monitor with pH paper until the solution reaches strictly pH 2.0 - 3.0 . At this pH, the propanoic acid is fully protonated (neutral) and lipophilic.

  • Recovery Extraction: Extract the acidified aqueous layer three times with Ethyl Acetate (EtOAc).

  • Drying & Concentration: Combine the EtOAc layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at ≤30 °C .

    • Self-Validation: Spot the final oil on a TLC plate and stain with KMnO4​ . A bright yellow spot against a purple background confirms the intact acrylamide double bond.

LLE_Workflow Start Crude Reaction Mixture (in DCM) BaseWash Wash with sat. NaHCO3 (Verify pH ≥ 8) Start->BaseWash Org1 Organic Phase (Discard: Neutral Impurities) BaseWash->Org1 Non-acidic Aq1 Aqueous Phase (Contains Product as Na+ salt) BaseWash->Aq1 Acidic Acidify Acidify with 1N HCl (Verify pH 2-3 at 0°C) Aq1->Acidify Extract Extract with EtOAc (3x) Acidify->Extract Org2 Organic Phase (Contains Free Acid Product) Extract->Org2 Product Aq2 Aqueous Phase (Discard: Inorganic Salts) Extract->Aq2 Waste Dry Dry over Na2SO4, Concentrate ≤ 30°C Org2->Dry Pure Purified 3-(1-acryloylpiperidin -4-yl)propanoic acid Dry->Pure

Liquid-liquid extraction workflow for amphiphilic acrylamide carboxylic acids.

SOP 2: Preparative Reverse-Phase HPLC Purification

For >98% purity, especially when separating the product from acrylic acid or hydrolyzed starting materials.

Step-by-Step Methodology:

  • Sample Prep: Dissolve the crude LLE extract in a 1:1 mixture of Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a standard C18​ preparative column (e.g., 250 × 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid (FA).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid (FA). Note: Formic acid is preferred over TFA as it is easier to remove during lyophilization and is MS-compatible[2].

  • Gradient: Run a shallow gradient from 10% B to 60% B over 30 minutes. The highly polar acrylic acid will elute in the void volume or very early (<5 mins), while the piperidine-core product will elute later.

  • Detection & Recovery: Monitor via UV at 210 nm and 254 nm. Pool the product fractions and lyophilize (freeze-dry) rather than rotary evaporating to completely bypass the risk of thermal polymerization.

Part 4: Quantitative Data & Method Comparison

To assist in selecting the appropriate purification strategy for your specific scale and purity requirements, consult the comparative data table below:

Purification MethodTarget Impurities RemovedExpected YieldExpected PurityScalabilityKey Modifiers / Constraints
Liquid-Liquid Extraction (LLE) Neutral organics, non-acidic starting materials85 - 95%80 - 90%High (>100g)Must precisely control pH (8.0 then 2.5). Temperature ≤30 °C.
Normal Phase Silica Gel Structurally distinct byproducts, baseline tars60 - 75%90 - 95%Medium (1g - 50g)Mandatory: 1-2% Acetic Acid in mobile phase to prevent streaking.
Reverse-Phase HPLC ( C18​ ) Acrylic acid, close structural analogs70 - 85%> 98%Low (<5g)Mandatory: 0.1% Formic Acid. Lyophilization required for recovery.

References

  • Development of chromatographic separation of some biological materials using poly(acrylamide-acrylic acid-dimethylaminoethyl methacrylate). AKJournals. Available at:[Link]

  • Fast Separation of Acrylamide Monomer from Acrylic Acid. LCGC International. Available at:[Link]

  • Pyrazolo[1,5-A][1,3,5]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors (US11186576B2). Google Patents.
  • INHIBITORS OF CYCLIN-DEPENDENT KINASE 7 (CDK7) (EP 3805218 A1). European Patent Office. Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide: 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic Acid vs. Standard Acrylamide Warheads in Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison between the novel electrophilic warhead, 3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid, and the conventional acrylamide warheads widely used in the development of targeted covalent inhibitors (TCIs). We will explore the fundamental chemistry, comparative performance metrics, and provide validated experimental protocols for their evaluation.

Introduction: The Evolving Landscape of Covalent Inhibitors

Targeted covalent inhibitors have seen a resurgence, marked by the clinical success of drugs that irreversibly bind to their protein targets.[1][2][3] This strategy can offer profound advantages, including enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome resistance mechanisms.[1][2] The most popular chemical class for achieving this irreversible binding is the acrylamide warhead, which forms a stable thioether bond with cysteine residues via a Michael addition reaction.[1][3][4]

Despite their prevalence, standard acrylamides are not without drawbacks. Their intrinsic reactivity can lead to off-target modifications, glutathione scavenging, and potential idiosyncratic toxicity, presenting significant hurdles in drug development.[5][6][7] This has spurred the development of next-generation warheads designed to offer a more refined balance of reactivity and selectivity. One such alternative is 3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid, a molecule that integrates the reactive acrylamide moiety within a piperidine scaffold. This guide will dissect the implications of this structural modification.

The Chemistry of Covalent Engagement: A Tale of Two Structures

Both warheads operate via the same fundamental mechanism: a conjugate addition reaction where a nucleophilic residue from the target protein, typically a cysteine thiol, attacks the β-carbon of the α,β-unsaturated system.[3]

However, the structural context of the acrylamide is vastly different, influencing its electronic and steric properties.

  • Standard Acrylamides: These are typically N-substituted acrylamides. Their reactivity can be tuned by substituents on the nitrogen or at the α- or β-positions of the double bond.[1][8] They are relatively planar and conformationally flexible.

  • 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid: In this molecule, the acrylamide nitrogen is part of a saturated heterocyclic ring (a piperidine). This has two major consequences:

    • Conformational Constraint: The piperidine ring locks the acrylamide in a more defined geometry. This pre-organization can be leveraged to improve binding affinity and selectivity if the conformation is complementary to the target's binding site.[9]

    • Modified Electronics & Sterics: The piperidine ring and the propanoic acid tail introduce steric bulk and alter the electronic nature of the acrylamide, which can modulate its intrinsic reactivity.[1]

Caption: Covalent modification via Michael Addition.

Comparative Analysis: Performance Metrics

The ultimate goal in warhead design is to maximize on-target activity while minimizing off-target effects. This balance is governed by reactivity, selectivity, and the overall physicochemical properties of the molecule.

Reactivity & Kinetics

The reactivity of a covalent warhead is a critical parameter. A warhead that is too reactive will indiscriminately modify numerous proteins, leading to toxicity. A warhead that is not reactive enough will fail to engage its target effectively. The key kinetic parameter for irreversible inhibitors is the second-order rate constant, k_inact/K_I, which represents the efficiency of covalent modification.[2]

ParameterStandard Acrylamide3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acidRationale for Difference
Intrinsic Reactivity Tunable, but often highPotentially lowerThe piperidine ring can introduce steric hindrance around the Michael acceptor, reducing its accessibility to nucleophiles like glutathione.[9]
k_inact/K_I Highly variableTarget-dependentThe constrained conformation may lead to a higher k_inact/K_I for the intended target if the geometry is optimal, but a lower value for off-targets.
Glutathione (GSH) Stability Generally reactiveExpected to be more stableIncreased steric bulk and potentially altered electronics can slow the reaction with this key cellular nucleophile, improving the safety profile.[9][10]
Selectivity & Off-Target Profiling

Selectivity is paramount for a safe and effective therapeutic. While the non-covalent interactions of the inhibitor scaffold drive initial binding, the warhead's properties play a crucial role in the final covalent engagement.[1] Unpredictable modification of off-target cysteines is a major safety concern.[5]

The piperidine-propanoic acid scaffold offers a distinct advantage here. Its three-dimensional structure and added chemical functionality (a carboxylic acid) provide more opportunities for specific interactions within the target's binding pocket compared to a simple N-substituted acrylamide. This can translate into superior proteome-wide selectivity.

Modern chemoproteomic techniques, such as Activity-Based Protein Profiling (ABPP), are essential for empirically determining the on- and off-target profiles of covalent inhibitors in a native biological context.[11][12][13]

Experimental Corner: Protocols for Evaluation

Accurate and reproducible experimental data are the foundation of any robust comparison. The following protocols provide a framework for evaluating key performance parameters.

Protocol: Kinetic Analysis of Covalent Inhibition

This protocol determines the kinetic parameters k_inact and K_I. It follows a two-step mechanism where the inhibitor (I) first forms a reversible complex (E·I) with the enzyme (E), followed by an irreversible covalent bond formation (E-I).[14][15][16]

Sources

HPLC method validation for 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid purity analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid, a molecule incorporating both a reactive acrylamide moiety and a piperidine ring, presents unique analytical challenges. The acrylamide group is a Michael acceptor, making the molecule susceptible to degradation and reaction with nucleophiles, while the propanoic acid and piperidine functionalities impart specific polarity and basicity. Therefore, a robust, validated analytical method is imperative for accurate purity assessment and impurity profiling.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive walkthrough of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid. We will delve into the rationale behind the experimental design, present a detailed validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare the validated HPLC method with other potential analytical techniques.[1][2][3]

Method Development Strategy: A Rationale-Driven Approach

The development of a successful HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid possesses a carboxylic acid group (pKa ~4-5) and a tertiary amine within the piperidine ring (pKa ~9-10). This amphoteric nature dictates that the mobile phase pH will be a critical parameter for achieving optimal peak shape and retention.

  • Column Selection: A C18 stationary phase is the workhorse of reversed-phase chromatography and is a suitable starting point for this molecule due to its hydrophobicity.[4]

  • Mobile Phase Selection: To ensure the ionization state of the molecule is controlled, a buffered mobile phase is essential. A pH of around 3 is chosen to protonate the carboxylic acid (making it less polar) and the piperidine nitrogen (making it more polar), aiming for a balanced retention on the C18 column. A mixture of acetonitrile and a phosphate buffer is a common choice for this purpose.

  • Detection: The acrylamide group contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal as it allows for the determination of the optimal detection wavelength and can also assess peak purity.

Based on these considerations, the following HPLC method was developed for validation.

Developed HPLC Method for Purity Analysis
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Diluent 50:50 Water:Acetonitrile

HPLC Method Validation: Ensuring Fitness for Purpose

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2][5] The validation will be performed according to the ICH Q2(R1) guideline, assessing the following parameters: specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2]

Experimental Workflow for HPLC Method Validation

HPLC_Method_Validation_Workflow start Start: Method Validation Protocol specificity Specificity (Forced Degradation, Peak Purity) start->specificity linearity Linearity (5 concentrations, 3 replicates) specificity->linearity range Range (Derived from Linearity) linearity->range accuracy Accuracy (Spike recovery at 3 levels, 3 replicates) range->accuracy precision Precision accuracy->precision repeatability Repeatability (Intra-day) (6 replicates at 100%) precision->repeatability Test 1 intermediate Intermediate Precision (Inter-day) (Different day, analyst, instrument) precision->intermediate Test 2 lod_loq LOD & LOQ (Based on signal-to-noise or calibration curve slope) repeatability->lod_loq intermediate->lod_loq robustness Robustness (Vary pH, Flow Rate, Temp.) lod_loq->robustness report Validation Report robustness->report

Caption: Workflow for the validation of the HPLC method.

Detailed Validation Protocol

1. Specificity The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

  • Protocol:

    • Prepare solutions of the analyte, a placebo (if applicable), and known related substances.

    • Subject the analyte to forced degradation conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[6]

    • Inject all solutions into the HPLC system.

    • Assess the resolution between the main analyte peak and any other peaks.

    • Utilize a PDA detector to perform peak purity analysis on the analyte peak in the stressed samples.

  • Acceptance Criteria: The analyte peak should be free from co-elution from any degradation products, impurities, or placebo components. The peak purity angle should be less than the peak purity threshold.

2. Linearity Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five concentrations of the analyte reference standard over the expected range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.

3. Range The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol: The range is confirmed by the successful demonstration of linearity, accuracy, and precision.

  • Acceptance Criteria: The specified range should meet the linearity, accuracy, and precision requirements. For a purity assay, this is typically 80% to 120% of the test concentration.

4. Accuracy Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Perform a recovery study by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

5. Precision The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate preparations of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results from both studies.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

7. Robustness Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Vary critical chromatographic parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2% organic)

    • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined limits for all varied conditions.

Summary of Validation Data

The following table summarizes the expected results from the validation of the described HPLC method.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No co-elution, Peak Purity > 99.9%Pass
Linearity (R²) ≥ 0.9990.9998
Range 80% - 120% of target concentrationConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.5%
- Intermediate Precision≤ 2.0%0.8%
LOD S/N ≥ 30.01 µg/mL
LOQ S/N ≥ 100.03 µg/mL
Robustness System suitability passesPass

Comparison with Alternative Analytical Methods

While RP-HPLC with UV detection is a robust and widely accessible technique for purity analysis, other methods can offer complementary information or advantages in specific scenarios.[7]

MethodPrincipleAdvantagesDisadvantagesSuitability for this Analyte
HPLC-UV (Validated Method) Separation based on polarity, detection via UV absorbance.Robust, reproducible, cost-effective, widely available.Moderate sensitivity, provides no structural information on unknown impurities.Excellent for routine quality control and purity determination.
UPLC-MS Separation using smaller particles for higher resolution and speed, coupled with mass spectrometry for detection.Higher throughput, greater sensitivity, provides mass information for impurity identification.[8]Higher cost, more complex instrumentation and method development.Excellent for impurity profiling, and stability studies where identification of degradants is crucial.[9]
GC-MS Separation of volatile compounds in the gas phase, followed by mass spectrometry.High sensitivity for volatile compounds, provides structural information.Requires the analyte to be volatile and thermally stable, or to undergo derivatization.[10]Poor without derivatization. The analyte is not volatile and may degrade at high temperatures. Derivatization would add complexity and potential for analytical error.
Synergistic Application of Methods

Analytical_Methods_Comparison HPLC_UV HPLC-UV (Routine QC & Purity) UPLC_MS UPLC-MS (Impurity Identification) HPLC_UV->UPLC_MS For unknown peak investigation GC_MS GC-MS (Volatile Impurities) Analyte 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid Analyte->HPLC_UV Primary Method Analyte->UPLC_MS Orthogonal Method Analyte->GC_MS Not suitable directly

Caption: Relationship between primary and alternative analytical methods.

Conclusion

This guide has outlined a comprehensive and robust framework for the validation of an RP-HPLC method for the purity analysis of 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid. By adhering to the principles laid out in the ICH Q2(R1) guideline, the developed method can be demonstrated to be specific, linear, accurate, precise, and robust, thus ensuring its fitness for purpose in a regulated environment.[1][2]

The validated HPLC-UV method stands as the gold standard for routine quality control due to its reliability and cost-effectiveness. For in-depth impurity profiling and structural elucidation of unknown degradants, UPLC-MS is a powerful orthogonal technique. The selection of the most appropriate analytical method should always be guided by the specific requirements of the analysis, whether it be for routine release testing, stability studies, or initial process development.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Guidance on Analytical Method Validation. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Technology Networks. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Waters Corporation. A Novel Approach Using UPLC-Tof MSE and the UNIFI Scientific Information System to Facilitate Impurity Profiling of Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • ResearchGate. Physicochemical properties of synthesized propionic acid derivatives. [Link]

  • European Medicines Agency. Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • PubMed. (2016). [The impurity profiling of paclitaxel and its injection by UPLC-MS/MS]. [Link]

  • MDPI. (2023). New and Rapid Analytical Method Using HPLC-MS Detection for Acrylamide Determination in Black Ripe Olives. [Link]

  • ResearchGate. Determination of Acrylamide in Starch-Based Foods by HPLC with Pre-Column Ultraviolet Derivatization. [Link]

  • Wikipedia. Propionic acid. [Link]

  • SciSpace. Impurity Profiling and a Stability-Indicating UPLC Method Development and. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Universitas Indonesia Research Portal. (2022). DEVELOPMENT AND VALIDATION OF HPLC-UV METHOD FOR SIMULTANEOUS ANALYSIS OF ACRYLAMIDE AND GLYCIDAMIDE IN VOLUMETRIC ABSORPTIVE MICROSAMPLING. [Link]

  • ResearchGate. (2022). DEVELOPMENT AND VALIDATION OF HPLC-UV METHOD FOR SIMULTANEOUS ANALYSIS OF ACRYLAMIDE AND GLYCIDAMIDE IN VOLUMETRIC ABSORPTIVE MICROSAMPLING. [Link]

  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]

  • Vedantu. Propanoic Acid: Structure, Properties & Uses Explained. [Link]

  • Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • Wikidoc. Propionic acid. [Link]

  • Pharmaceutical Sciences. (2019). High-Performance Liquid Chromatography Determination of Acrylamide after Its Extraction from Potato Chips. [Link]

  • PubMed. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). [Link]

  • Chromatography Today. Measuring Organic Acids and Organic Anions with Precision. [Link]

  • PubChem. Propionic Acid. [Link]

  • Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

  • ResearchGate. A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

The handling of highly reactive electrophilic building blocks demands a rigorous, mechanistic approach to laboratory safety. As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a definitive, self-validating operational framework for handling 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid .

This compound is a bifunctional molecule featuring a versatile propanoic acid handle and a highly reactive acrylamide warhead, making it a critical asset in the design of targeted covalent inhibitors (TCIs) 1. However, the very reactivity that makes it valuable in drug discovery also renders it a significant occupational hazard.

Mechanistic Hazard Profile: The Causality of Risk

To effectively protect yourself, you must first understand the chemical biology of the threat. The acryloyl (acrylamide) moiety on the piperidine ring is a classic Michael acceptor . The electron-withdrawing nature of the adjacent carbonyl group leaves the β -carbon highly susceptible to nucleophilic attack.

In a biological context, this means the compound is engineered to form irreversible covalent bonds with thiolate anions—specifically, deprotonated cysteine residues in target proteins 2. If a researcher is exposed via inhalation of dust or transdermal absorption, the compound will indiscriminately alkylate off-target proteins. Acrylamide derivatives are documented to form covalent adducts with neuronal proteins, which can lead to cumulative peripheral neuropathy, and they act as potent immune sensitizers 3.

G W Acrylamide Warhead (Electrophile) T Transition State (Base-Catalyzed) W->T Nucleophilic Attack C Target Cysteine (Nucleophile) C->T Deprotonation A Covalent Adduct (Neutralized) T->A Michael Addition

Mechanism of covalent modification via Michael addition to cysteine.

Quantitative Safety Data

While specific toxicological profiles for every bespoke piperidine derivative are not universally cataloged, laboratory safety dictates that we extrapolate from the structural parent compound (Acrylamide) to establish a conservative, fail-safe baseline 4.

Hazard ClassGHS CategoryStandard H-StatementToxicological Implication
Acute Toxicity (Oral) Category 3H301: Toxic if swallowedSystemic absorption leads to peripheral neuropathy.
Skin Irritation Category 2H315: Causes skin irritationLocalized epidermal damage upon contact.
Eye Irritation Category 2AH319: Causes serious eye irritationCorneal damage if aerosolized dust enters the eye.
Skin Sensitization Category 1H317: May cause allergic reactionIrreversible immune-mediated hypersensitivity.
Target Organ Toxicity Category 1H372: Causes damage to organsCumulative neurotoxicity via off-target alkylation.

Data extrapolated from established SDS parameters for acrylamide and reactive piperidine derivatives 5.

The Definitive PPE Strategy

A standard lab coat and a single pair of latex gloves are insufficient for handling potent Michael acceptors. You must implement the following targeted PPE strategy:

  • Hand Protection (Double Gloving): Acrylamides can penetrate intact skin rapidly. Wear a pair of standard nitrile gloves (inner) and an extended-cuff, chemical-resistant nitrile or neoprene glove (outer).

    • Causality: If the outer glove is contaminated by a micro-spill during weighing, it can be immediately doffed without exposing the skin, maintaining a continuous barrier.

  • Eye & Face Protection: ANSI Z87.1-compliant, tight-fitting safety goggles are mandatory.

    • Causality: The compound causes serious eye irritation (H319). Standard safety glasses with side shields do not prevent aerosolized, static-charged dust from bypassing the lenses.

  • Body Protection: A fully buttoned, fluid-resistant laboratory coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from riding up and exposing the wrists—the most common site of accidental transdermal exposure when working inside a fume hood.

  • Respiratory Protection: Handle the dry powder exclusively within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

    • Causality: Inhalation of acrylamide dust circumvents the epidermal barrier, directly entering the bloodstream and causing systemic toxicity 4.

Standard Operating Procedure: Handling & Solution Preparation

To guarantee trustworthiness, this protocol is designed as a self-validating system. Every step includes a physical or chemical check to ensure containment.

Step 1: Environmental Isolation Clear a chemical fume hood. Lay down a disposable, absorbent bench pad with a polyethylene backing. This traps potential micro-spills and prevents the compound from adhering to the stainless steel work surface.

Step 2: Static Elimination & Enclosed Weighing Acrylamide powders are highly prone to static scatter. Wipe the exterior of the reagent bottle and your weighing spatulas with an anti-static cloth. Place a pre-tared microcentrifuge tube inside a larger glass beaker on the analytical balance. Transfer the required mass directly into the tube. Self-Validation: If static scatter occurs, it is physically contained within the walls of the secondary glass beaker, preventing contamination of the balance mechanism.

Step 3: Solubilization Add anhydrous DMSO directly to the microcentrifuge tube while it is still inside the fume hood. Cap tightly, parafilm the seal, and vortex until visually clear.

Step 4: Containment Verification Carefully fold the polyethylene bench pad inward on itself and dispose of it immediately in a solid hazardous waste container. Wipe down the balance and fume hood surface with a 1% SDS solution (detergent breaks down residual hydrophobic particulates).

Chemical Quenching & Disposal Plan

Never dispose of reactive electrophiles directly into standard organic waste carboys. Unreacted warheads can cross-react with other waste chemicals, generating heat or toxic byproducts. They must be chemically neutralized (quenched) first.

Workflow P1 Fume Hood Setup P2 Enclosed Weighing P1->P2 P3 DMSO Solubilization P2->P3 P4 Biological Assay P3->P4 P5 Thiol Quenching P4->P5 P6 Hazardous Waste P5->P6

End-to-end operational workflow for handling and quenching acrylamide warheads.

Step-by-Step Quenching Methodology:

  • Aggregation: Collect all unused stock solutions, assay flow-through, and contaminated buffer washes containing the compound into a dedicated glass waste beaker.

  • Thiol Addition: Add a 10-fold molar excess of a sacrificial thiol, such as L-cysteine or Dithiothreitol (DTT), to the waste solution.

  • pH Optimization: Add 1M Tris-HCl (pH 8.5) buffer to the mixture at a 1:1 v/v ratio.

    • Causality: The Michael addition requires the thiol to be in its deprotonated (thiolate) state. A basic pH drives this equilibrium forward, ensuring rapid and complete quenching of the acrylamide warhead.

  • Incubation: Stir the solution at room temperature for 60 minutes.

  • Self-Validation: Confirm the absence of free electrophiles by spotting a drop of the quenched mixture onto an Ellman's reagent (DTNB) test strip. A persistent yellow color indicates the presence of excess free thiols, validating that 100% of the acrylamide warheads have been successfully consumed and neutralized. The liquid can now be safely transferred to standard aqueous/organic hazardous waste.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.